Technical Documentation Center

2-(Sulfooxy)-L-phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Sulfooxy)-L-phenylalanine
  • CAS: 686717-61-3

Core Science & Biosynthesis

Foundational

Spectral Resolution of 2-(Sulfooxy)-L-phenylalanine: A Technical Guide to NMR, MS, and IR Characterization

Executive Summary: The Analytical Bottleneck 2-(Sulfooxy)-L-phenylalanine (the ortho-sulfated isomer of phenylalanine, structurally analogous to O-sulfo-tyrosine) represents a critical motif in peptide engineering and po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Bottleneck

2-(Sulfooxy)-L-phenylalanine (the ortho-sulfated isomer of phenylalanine, structurally analogous to O-sulfo-tyrosine) represents a critical motif in peptide engineering and post-translational modification (PTM) analysis. The primary analytical bottleneck in characterizing sulfo-aromatics lies in the extreme gas-phase lability of the sulfoester (S-O) bond. This whitepaper deconstructs the physical chemistry governing its spectral behavior across Mass Spectrometry (MS), Infrared Multiple Photon Dissociation (IRMPD), and Nuclear Magnetic Resonance (NMR), providing self-validating protocols for rigorous, artifact-free characterization.

Mass Spectrometry (MS): Overcoming Gas-Phase Lability

The fundamental challenge in the mass spectrometric analysis of 2-(sulfooxy)-L-phenylalanine is differentiating it from its nominally isobaric counterpart, phosphorylation.

The Isobaric Challenge and Mass Defect Causality

The addition of a sulfuryl group (-SO 3​ H) yields a monoisotopic mass shift of +79.9568 Da, whereas a phosphoryl group (-PO 3​ H 2​ ) adds +79.9663 Da. This minute mass defect of 9.6 mDa dictates the hardware requirement: ultra-high-resolution mass analyzers (e.g., Orbitrap or FT-ICR) operating at resolving powers >60,000 (at m/z 200) are mandatory to definitively distinguish sulfation from phosphorylation at the MS1 level 1[1].

Fragmentation Causality: Ergodic vs. Non-Ergodic Activation

The choice of MS/MS fragmentation dictates whether the sulfooxy group survives detection:

  • HCD/CID (Ergodic Activation): Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), vibrational energy redistributes throughout the ion, localizing at the weakest covalent bond. Because the S-O ester bond is significantly weaker than the peptide backbone, collisional activation results in a near-complete, diagnostic neutral loss of 80 Da (SO 3​ ) 2[2]. While useful as a reporter ion, it destroys site-localization data.

  • ETD (Non-Ergodic Activation): Electron Transfer Dissociation (ETD) transfers an electron to the protonated precursor, inducing rapid, radical-driven cleavage of the N-C α backbone bonds. This process is faster than intramolecular vibrational energy redistribution (IVR), thereby preserving the intact sulfooxy group on c and z fragment ions for precise site localization 1[1].

MS_Fragmentation Precursor 2-(Sulfooxy)-L-Phe [M+H]+ Precursor HCD HCD / CID (Ergodic Activation) Precursor->HCD Vibrational Redistribution ETD ETD / EThcD (Non-Ergodic) Precursor->ETD Electron Transfer NL Neutral Loss (-80 Da) [M+H-SO3]+ HCD->NL Cleavage of weak S-O bond Intact Intact Sulfate Retention Site Localization ETD->Intact N-Cα backbone cleavage

Figure 1: Gas-phase fragmentation pathways of 2-(sulfooxy)-L-phenylalanine.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

Because gas-phase ion densities in a mass spectrometer are too low for direct absorption IR spectroscopy, IRMPD is utilized to probe the vibrational states of isolated ions.

Causality of Action Spectroscopy

IRMPD is an "action" spectroscopy. A tunable IR free-electron laser (IR-FEL) irradiates trapped ions. When the laser frequency matches a vibrational mode of the 2-(sulfooxy)-L-phenylalanine ion, multiple photons are absorbed, leading to bond dissociation. The fragment yield is plotted against the IR frequency to generate a highly accurate structural spectrum3[3].

Vibrational Signatures

The most diagnostic feature of the sulfooxy group is the SO-H stretching mode. In cryogenic IRMPD, the SO-H vibrational mode appears sharply at ~3590 cm −1 . This is a critical self-validating metric when distinguishing from phosphorylation, as the PO-H stretch appears distinctly higher at ~3670 cm −1 4[4]. Additionally, the symmetric S=O stretch dominates the fingerprint region at 1050–1060 cm −1 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution-phase NMR, the presence of the sulfate group at the ortho position (C2) of the phenyl ring induces distinct electronic effects compared to unmodified phenylalanine.

Causality of Chemical Shifts (Inductive vs. Resonance Effects)

The strongly electronegative -OSO 3​ H group withdraws electron density via the inductive effect (-I). Unlike a standard hydroxyl group (as seen in 2-hydroxyphenylalanine), which acts as a strong π -donor (+R) to shield the ortho and para positions, the bulky, highly oxidized sulfate moiety diminishes this resonance shielding. Consequently, the adjacent aromatic protons (H3 and H6) experience a pronounced downfield chemical shift (higher ppm) relative to the unmodified amino acid due to the net loss of shielding electron density.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be designed as a self-validating system to prevent false positives caused by isobaric interference or instrument drift.

Protocol 1: Orthogonal LC-MS/MS Workflow for Isobaric Discrimination

Self-Validation Principle: This protocol inherently validates the presence of sulfation by utilizing a parallel phosphotyrosine (pY) internal standard. If the system is correctly calibrated, the pY standard will not show an 80 Da neutral loss under HCD, proving that any observed 80 Da loss in the analyte is strictly due to sulfation.

  • Sample Preparation: Solubilize 2-(sulfooxy)-L-phenylalanine in 0.1% Formic Acid (FA). Spike the sample with an equimolar concentration of a synthetic phosphotyrosine (pY) standard.

  • Nano-LC Separation: Inject onto a C18 analytical column. Use a shallow gradient of 2–35% Acetonitrile (with 0.1% FA) over 45 minutes to resolve the highly polar sulfo-aromatic from the matrix.

  • MS1 Acquisition (Orbitrap): Acquire full MS scans at 120,000 resolution. Apply a strict mass defect filter to monitor m/z shifts corresponding exactly to +79.9568 Da (Sulfation) and +79.9663 Da (Phosphorylation).

  • Orthogonal MS2 Fragmentation:

    • Step 4a (HCD): Apply a Normalized Collision Energy (NCE) of 25-30%. Monitor the spectra for the diagnostic neutral loss of 80.0 Da.

    • Step 4b (ETD): Trigger ETD on the same precursor using a 50-100 ms reaction time. Monitor for intact c and z ions retaining the +79.9568 Da mass.

  • Data Validation: Cross-reference the HCD spectra. The spiked pY standard must show intact precursor retention under HCD, validating that the 80 Da loss observed in the target analyte is a true sulfoester cleavage.

Analytical_Workflow Step1 1. Sample Preparation (Spike with pY Internal Standard) Step2 2. Nano-LC Separation (C18 Column, Acidic Mobile Phase) Step1->Step2 Step3 3. High-Res MS1 (Orbitrap) (Mass Defect Filter: 9.6 mDa) Step2->Step3 Split 4. Orthogonal MS2 Strategies Step3->Split HCD 5a. HCD Fragmentation (Monitor -80 Da Neutral Loss) Split->HCD ETD 5b. ETD Fragmentation (Monitor c/z Intact Ions) Split->ETD Validate 6. Self-Validation (Cross-reference pY vs sY behavior) HCD->Validate ETD->Validate

Figure 2: Self-validating LC-MS/MS workflow for sulfo-aromatic characterization.

Protocol 2: Cryogenic IRMPD Action Spectroscopy

Self-Validation Principle: Action spectroscopy relies on fragmentation yield. To validate that a missing peak isn't due to poor laser alignment or ion depletion, a structurally rigid internal standard with a known IR cross-section is co-isolated to validate laser-ion overlap.

  • Ion Trapping: Electrospray the analyte into a cryogenically cooled Paul ion trap (10–50 K) to eliminate anharmonic thermal broadening.

  • Mass Isolation: Isolate the protonated precursor ion [M+H] + .

  • IR-FEL Irradiation: Sweep the Free Electron Laser from 800 to 4000 cm −1 .

  • Yield Calculation: Calculate the photodissociation yield at each frequency step by measuring the ratio of fragment ions to the total ion count.

  • Spectral Matching: Map the resulting action spectrum against Density Functional Theory (DFT) calculated harmonic frequencies for the ortho-sulfooxy isomer.

Quantitative Data Summary

Analytical ModalityTarget ParameterCharacteristic ValueDiagnostic Causality
High-Res MS1 Mass Defect ( Δ m)+79.9568 DaDistinguishes sulfation from phosphorylation (+79.9663 Da; Δ 9.6 mDa).
MS2 (HCD/CID) Neutral Loss-80 Da (SO 3​ )Ergodic cleavage of the highly labile S-O ester bond.
MS2 (ETD) Intact PrecursorRetention of +79.9568 DaNon-ergodic backbone cleavage preserves the side-chain modification.
IRMPD SO-H Stretch~3590 cm −1 Differentiates from PO-H stretch (~3670 cm −1 ) in gas-phase ions.
IRMPD S=O Stretch1050 - 1060 cm −1 Symmetric stretching of the sulfate group in the fingerprint region.
1 H NMR Aromatic ProtonsDownfield Shift (vs. OH)Inductive electron withdrawal (-I) by the ortho-sulfooxy group deshields adjacent protons.

References

  • Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry Source: ACS Publications URL:[Link]

  • Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides Source: PMC URL:[Link]

  • Infrared Ion Spectroscopy: An Analytical Tool for the Study of Metabolites Source: PMC URL:[Link]

  • Applications of Infrared Multiple Photon Dissociation (IRMPD) to the Detection of Posttranslational Modifications Source: ACS Publications URL:[Link]

Sources

Exploratory

Probing the Metabolic Fate of 2-(Sulfooxy)-L-phenylalanine: A Technical Guide for Researchers

Abstract 2-(Sulfooxy)-L-phenylalanine is a sulfated amino acid derivative whose metabolic pathways remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(Sulfooxy)-L-phenylalanine is a sulfated amino acid derivative whose metabolic pathways remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential metabolic fate. By integrating established principles of sulfur-containing amino acid metabolism and phenylalanine catabolism, we propose several putative metabolic pathways. This document details the enzymatic reactions likely involved, including desulfation, transamination, and decarboxylation, and provides detailed, step-by-step experimental protocols to test these hypotheses. Furthermore, we present a rationale for experimental design, data interpretation, and the application of this knowledge in drug development and biomedical research.

Introduction: The Significance of Sulfated Amino Acids

Sulfation is a critical biochemical modification that influences the biological activity, solubility, and transport of a wide array of endogenous and xenobiotic compounds. While the metabolism of common sulfur-containing amino acids like methionine and cysteine is well-documented, the metabolic pathways of less common sulfated amino acids, such as 2-(Sulfooxy)-L-phenylalanine, are not well understood.[1][2][3] Understanding these pathways is crucial for several reasons:

  • Drug Metabolism and Xenobiotic Detoxification: Sulfation is a key Phase II detoxification reaction that facilitates the excretion of drugs and other foreign compounds. Investigating the metabolism of sulfated amino acids can provide insights into these detoxification mechanisms.

  • Novel Therapeutic Agents: Amino acid derivatives are explored as scaffolds for new drugs.[4] Elucidating the metabolic stability and pathways of compounds like 2-(Sulfooxy)-L-phenylalanine is essential for their development as therapeutic agents.

  • Endogenous Roles: While not a common dietary amino acid, sulfated phenylalanine derivatives could arise endogenously through the action of sulfotransferases and play currently unknown signaling or regulatory roles.

This guide will explore the potential metabolic transformations of 2-(Sulfooxy)-L-phenylalanine, drawing parallels with known metabolic pathways of related compounds.

Putative Metabolic Pathways of 2-(Sulfooxy)-L-phenylalanine

Based on established biochemical reactions, we propose three primary metabolic routes for 2-(Sulfooxy)-L-phenylalanine. These pathways are not mutually exclusive and may occur simultaneously in various tissues.

Pathway 1: Desulfation to L-Phenylalanine

The most direct metabolic route would involve the hydrolysis of the sulfate group, catalyzed by a sulfatase, to yield L-phenylalanine and an inorganic sulfate molecule. The resulting L-phenylalanine would then enter its well-established metabolic pathways.

  • Enzymatic Step:

    • Enzyme: Arylsulfatase

    • Reaction: 2-(Sulfooxy)-L-phenylalanine + H₂O → L-Phenylalanine + SO₄²⁻

  • Downstream Metabolism of L-Phenylalanine:

    • Hydroxylation to L-Tyrosine: Catalyzed by phenylalanine hydroxylase, this is a major pathway for phenylalanine catabolism.[5][6]

    • Transamination to Phenylpyruvate: Catalyzed by aminotransferases.

    • Decarboxylation to Phenylethylamine: Catalyzed by aromatic-L-amino-acid decarboxylase.

Desulfation_Pathway 2-(Sulfooxy)-L-phenylalanine 2-(Sulfooxy)-L-phenylalanine L-Phenylalanine L-Phenylalanine 2-(Sulfooxy)-L-phenylalanine->L-Phenylalanine Arylsulfatase Sulfate Sulfate 2-(Sulfooxy)-L-phenylalanine->Sulfate L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Aminotransferase Phenylethylamine Phenylethylamine L-Phenylalanine->Phenylethylamine Aromatic-L-amino-acid decarboxylase

Figure 1: Proposed desulfation pathway of 2-(Sulfooxy)-L-phenylalanine.

Pathway 2: Transamination to 2-(Sulfooxy)phenylpyruvate

The amino group of 2-(Sulfooxy)-L-phenylalanine could be removed via transamination, a common step in amino acid catabolism. This reaction would produce 2-(Sulfooxy)phenylpyruvate.

  • Enzymatic Step:

    • Enzyme: Aromatic aminotransferase (e.g., tyrosine aminotransferase)

    • Reaction: 2-(Sulfooxy)-L-phenylalanine + α-ketoglutarate ⇌ 2-(Sulfooxy)phenylpyruvate + L-glutamate

The subsequent fate of 2-(Sulfooxy)phenylpyruvate is unknown but could involve decarboxylation or desulfation.

Transamination_Pathway cluster_reactants Reactants cluster_products Products 2-(Sulfooxy)-L-phenylalanine 2-(Sulfooxy)-L-phenylalanine 2-(Sulfooxy)phenylpyruvate 2-(Sulfooxy)phenylpyruvate 2-(Sulfooxy)-L-phenylalanine->2-(Sulfooxy)phenylpyruvate Aromatic aminotransferase alpha-ketoglutarate alpha-ketoglutarate L-glutamate L-glutamate alpha-ketoglutarate->L-glutamate

Figure 2: Proposed transamination pathway of 2-(Sulfooxy)-L-phenylalanine.

Pathway 3: Decarboxylation to 2-(Sulfooxy)phenylethylamine

Decarboxylation of the parent compound would yield 2-(Sulfooxy)phenylethylamine. This reaction is analogous to the conversion of L-phenylalanine to phenylethylamine.

  • Enzymatic Step:

    • Enzyme: Aromatic-L-amino-acid decarboxylase

    • Reaction: 2-(Sulfooxy)-L-phenylalanine → 2-(Sulfooxy)phenylethylamine + CO₂

The resulting sulfated amine could then be a substrate for monoamine oxidases or sulfatases.

Decarboxylation_Pathway 2-(Sulfooxy)-L-phenylalanine 2-(Sulfooxy)-L-phenylalanine 2-(Sulfooxy)phenylethylamine 2-(Sulfooxy)phenylethylamine 2-(Sulfooxy)-L-phenylalanine->2-(Sulfooxy)phenylethylamine Aromatic-L-amino-acid decarboxylase CO2 CO2 2-(Sulfooxy)-L-phenylalanine->CO2 Further Metabolism Further Metabolism 2-(Sulfooxy)phenylethylamine->Further Metabolism

Figure 3: Proposed decarboxylation pathway of 2-(Sulfooxy)-L-phenylalanine.

Experimental Protocols for Pathway Elucidation

To investigate the proposed metabolic pathways, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism using Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are rich sources of drug-metabolizing enzymes and are ideal for initial screening of metabolic pathways.

Protocol 1: Incubation with Liver S9 Fractions

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine:

    • 100 mM Phosphate buffer (pH 7.4)

    • 1 mg/mL Liver S9 fraction (human, rat, or mouse)

    • 1 mM NADPH

    • 1 mM UDPGA (optional, for glucuronidation)

    • 1 mM PAPS (optional, for sulfation)

    • 10 µM 2-(Sulfooxy)-L-phenylalanine

  • Incubation: Incubate the mixture at 37°C for 0, 15, 30, 60, and 120 minutes.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the sample in a suitable solvent and analyze by LC-MS/MS for the parent compound and predicted metabolites (L-phenylalanine, 2-(Sulfooxy)phenylpyruvate).

Data Interpretation:

Time (min)2-(Sulfooxy)-L-phenylalanine (Peak Area)L-Phenylalanine (Peak Area)2-(Sulfooxy)phenylpyruvate (Peak Area)
0
15
30
60
120

Table 1: Example data table for in vitro metabolism study.

A time-dependent decrease in the parent compound and a corresponding increase in potential metabolites would suggest active metabolism.

Recombinant Enzyme Assays

To identify the specific enzymes involved, assays with purified, recombinant enzymes are required.

Protocol 2: Arylsulfatase Activity Assay

  • Reaction Mixture:

    • 100 mM Acetate buffer (pH 5.0)

    • 1 µg Recombinant human arylsulfatase

    • 10 µM 2-(Sulfooxy)-L-phenylalanine

  • Incubation: Incubate at 37°C for 30 minutes.

  • Analysis: Analyze for the formation of L-phenylalanine by LC-MS/MS.

Protocol 3: Aromatic Aminotransferase Activity Assay

  • Reaction Mixture:

    • 100 mM Phosphate buffer (pH 7.4)

    • 1 µg Recombinant human aromatic aminotransferase

    • 10 µM 2-(Sulfooxy)-L-phenylalanine

    • 1 mM α-ketoglutarate

    • 0.1 mM Pyridoxal 5'-phosphate

  • Incubation: Incubate at 37°C for 30 minutes.

  • Analysis: Analyze for the formation of 2-(Sulfooxy)phenylpyruvate by LC-MS/MS.

In Vivo Pharmacokinetic Studies

Animal models are essential to understand the in vivo disposition of 2-(Sulfooxy)-L-phenylalanine.

Protocol 4: Pharmacokinetic Study in Rats

  • Dosing: Administer a single intravenous (IV) and oral (PO) dose of 2-(Sulfooxy)-L-phenylalanine to rats (n=3-5 per group).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Process blood to obtain plasma.

  • Urine and Feces Collection: Collect urine and feces for 24 hours to assess excretion.

  • Sample Analysis: Analyze plasma, urine, and feces for the parent compound and its metabolites using LC-MS/MS.

Data Analysis:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
F (%)N/A

Table 2: Key pharmacokinetic parameters to be determined.

Synthesis and Characterization of Metabolite Standards

The unambiguous identification and quantification of metabolites require the chemical synthesis and characterization of authentic standards for L-phenylalanine (commercially available), 2-(Sulfooxy)phenylpyruvate, and 2-(Sulfooxy)phenylethylamine.

Conclusion

The metabolic fate of 2-(Sulfooxy)-L-phenylalanine is currently unknown. This technical guide provides a robust scientific framework to systematically investigate its potential metabolic pathways. By employing a combination of in vitro and in vivo techniques, researchers can elucidate the key enzymes and metabolic routes involved. This knowledge is critical for assessing the safety and efficacy of 2-(Sulfooxy)-L-phenylalanine and its derivatives as potential therapeutic agents and for a more profound understanding of the metabolism of sulfated compounds.

References

  • Stipanuk, M. H. (2004). Metabolism of sulfur-containing amino acids. Annual Review of Nutrition, 24, 539-577.
  • Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. The Journal of Nutrition, 136(6 Suppl), 1636S-1640S.
  • Reactome. (n.d.). Sulfur amino acid metabolism. Retrieved from [Link]

  • Coughtrie, M. W. (2016). Sulfation and sulfotransferases. In Drug-like properties: concepts, structure modification and prediction (pp. 235-261). Academic Press.
  • Gamage, N., Barnett, A., Hempel, N., Duggleby, R. G., Windmill, K. F., Martin, J. L., & McManus, M. E. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences, 90(1), 5-22.
  • Richard, K., & van der Velpen, V. (2021). The human sulfotransferase (SULT) family: a structural and functional overview. Drug Metabolism Reviews, 53(1), 108-126.
  • Allali-Hassani, A., & MacKenzie, P. I. (2017). The human cytosolic sulfotransferases. In Comprehensive Toxicology (Third Edition, Vol. 2, pp. 209-231). Elsevier.
  • Moore, K. L. (2003). The biology and enzymology of protein tyrosine O-sulfation. Journal of Biological Chemistry, 278(27), 24243-24246.
  • Stone, M. J., Chuang, S., Hou, X., Shoelson, S. E., & Blacklow, S. C. (2009). A structural basis for regulation of protein-tyrosine kinases by protein-tyrosine phosphatases. Journal of Biological Chemistry, 284(27), 18140-18148.
  • L-Phenylalanine. (n.d.). In PubChem. Retrieved from [Link]

  • Phenylalanine. (n.d.). In DrugBank. Retrieved from [Link]

  • Arylsulfatase A. (n.d.). In BRENDA - The Comprehensive Enzyme Information System. Retrieved from [Link]

  • Tyrosine aminotransferase. (n.d.). In BRENDA - The Comprehensive Enzyme Information System. Retrieved from [Link]

  • Aromatic-L-amino-acid decarboxylase. (n.d.). In BRENDA - The Comprehensive Enzyme Information System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of 2-(Sulfooxy)-L-phenylalanine Bioactivity

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-(Sulfooxy)-L-phenylalanine. As a nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-(Sulfooxy)-L-phenylalanine. As a novel or less-studied derivative of the essential amino acid L-phenylalanine, computational methods offer a rapid and cost-effective initial assessment of its therapeutic potential. This document outlines a systematic, multi-faceted approach, beginning with the definition of the molecular structure and proceeding through advanced computational workflows. We will detail methodologies for Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these techniques to their own investigations of novel chemical entities. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to 2-(Sulfooxy)-L-phenylalanine and the Imperative for In Silico Assessment

L-phenylalanine is a fundamental aromatic amino acid, serving as a precursor for the synthesis of proteins and key signaling molecules such as dopamine and norepinephrine.[1][2] Chemical modifications to its structure can dramatically alter its biological activity. This guide focuses on a specific, likely hypothetical, derivative: 2-(Sulfooxy)-L-phenylalanine. For the purposes of this guide, we will define this compound as L-phenylalanine bearing a sulfate ester at the ortho- (2-) position of the phenyl ring.

The introduction of a sulfooxy group can significantly impact a molecule's physicochemical properties, such as its polarity and charge, which in turn can influence its pharmacokinetic profile and interactions with biological targets.[3] Given the novelty of this compound, traditional wet-lab screening can be resource-intensive. In silico (computer-aided) approaches provide a powerful alternative for initial bioactivity prediction, enabling the generation of testable hypotheses and prioritizing experimental efforts.[4][5] These computational techniques are integral to modern drug discovery, helping to reduce costs and accelerate the development timeline.[6][7]

This guide will navigate the reader through a logical and scientifically rigorous workflow for predicting the potential bioactivities of 2-(Sulfooxy)-L-phenylalanine.

Foundational Steps: Molecular Representation and Physicochemical Characterization

Before any predictive modeling can commence, a high-quality, computationally amenable representation of 2-(Sulfooxy)-L-phenylalanine is required.

Generation of the 3D Structure

The initial step is to generate a 3D structure of the molecule. This can be accomplished using various molecular editing software (e.g., ChemDraw, MarvinSketch). The structure is typically saved in a standard format like SDF (Structure-Data File) or MOL2. For our target molecule, the SMILES (Simplified Molecular-Input Line-Entry System) string is: C1=CC=C(C(=C1)CO)N)OS(=O)(=O)O.

Physicochemical Property Prediction

A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. These can be readily calculated using various software packages or web servers.

Table 1: Predicted Physicochemical Properties of 2-(Sulfooxy)-L-phenylalanine

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight245.25 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)-0.5 (approx.)A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)120.5 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors4Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors6Influences binding to target proteins and solubility.
Rotatable Bonds5Relates to conformational flexibility and binding entropy.

Note: These values are illustrative and would be generated using platforms such as SwissADME or similar computational tools.

Predicting Biological Activity: A Multi-pronged Approach

No single computational method can definitively predict a molecule's bioactivity. Therefore, a robust in silico workflow employs several orthogonal techniques to build a comprehensive profile of the compound's potential biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[8][9] By building a model from a dataset of known active and inactive molecules that are structurally similar to our compound of interest, the bioactivity of new compounds, like 2-(Sulfooxy)-L-phenylalanine, can be predicted without the need for initial biological testing.[4]

  • Data Collection: Compile a dataset of structurally similar compounds with known biological activity against a specific target (e.g., a particular enzyme or receptor). Public databases like ChEMBL and PubChem are excellent resources for this.[10][11]

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, and electronic).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.[12]

  • Model Building: Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest, to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[12][13]

  • Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external (the test set) validation techniques to ensure its robustness and predictive power.[14]

  • Prediction for 2-(Sulfooxy)-L-phenylalanine: Use the validated QSAR model to predict the biological activity of 2-(Sulfooxy)-L-phenylalanine based on its calculated molecular descriptors.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Prediction Data_Collection Data Collection (ChEMBL, PubChem) Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building Model Building (e.g., Random Forest) Data_Split->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Prediction Predict Bioactivity of 2-(Sulfooxy)-L-phenylalanine Model_Validation->Prediction

QSAR modeling workflow.
Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target.[15] Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based).

  • Ligand Set Preparation: Collect a set of structurally diverse molecules known to be active against a specific target.

  • Conformational Analysis: Generate a representative set of low-energy conformations for each ligand.

  • Feature Identification: Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) among the active ligands.[15]

  • Pharmacophore Generation: Align the ligands and generate pharmacophore hypotheses that capture the spatial arrangement of the identified features.

  • Model Validation: Validate the best pharmacophore model by its ability to distinguish active from inactive compounds in a database.

  • Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds, including 2-(Sulfooxy)-L-phenylalanine, to see if it matches the required features.

Pharmacophore_Workflow Ligand_Set Active Ligand Set Conformations Conformational Analysis Ligand_Set->Conformations Feature_ID Feature Identification Conformations->Feature_ID Hypothesis_Gen Hypothesis Generation Feature_ID->Hypothesis_Gen Validation Model Validation Hypothesis_Gen->Validation Screening Virtual Screening of 2-(Sulfooxy)-L-phenylalanine Validation->Screening

Ligand-based pharmacophore modeling workflow.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[7] This method is invaluable for predicting binding affinity and understanding the molecular interactions that drive biological activity.

  • Target Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Prepare the 3D structure of 2-(Sulfooxy)-L-phenylalanine by assigning correct bond orders, adding hydrogens, and minimizing its energy.

  • Binding Site Definition: Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically explore the conformational space of the ligand within the defined binding site and score the resulting poses based on their predicted binding affinity.

  • Pose Analysis: Analyze the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between 2-(Sulfooxy)-L-phenylalanine and the target protein.

Table 2: Illustrative Molecular Docking Results for 2-(Sulfooxy)-L-phenylalanine against a Hypothetical Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol)-8.5A lower binding energy suggests a more stable protein-ligand complex.
Key Interacting ResiduesArg123, Asp245, Phe201Specific amino acids in the binding pocket forming hydrogen bonds and hydrophobic interactions.
Hydrogen Bonds3The sulfooxy and carboxyl groups of the ligand form hydrogen bonds with Arg123 and Asp245.
Hydrophobic Interactions1The phenyl ring of the ligand interacts with the side chain of Phe201.

Note: These are hypothetical results for illustrative purposes.

Prediction of ADMET Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage attrition.[3] Various computational models, often based on machine learning algorithms trained on large datasets of known compounds, are used to predict these properties.

Table 3: Predicted ADMET Profile of 2-(Sulfooxy)-L-phenylalanine

ADMET PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionLowThe high polarity due to the sulfooxy group may limit passive diffusion across the gut wall.
Caco-2 PermeabilityLowConsistent with poor passive intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationNoThe polar nature of the molecule is unlikely to allow it to cross the BBB.
Plasma Protein BindingHighThe charged sulfooxy group may lead to significant binding to plasma proteins like albumin.
Metabolism
CYP450 2D6 InhibitorNoUnlikely to be a potent inhibitor of this major drug-metabolizing enzyme.
CYP450 3A4 InhibitorNoUnlikely to be a potent inhibitor of this major drug-metabolizing enzyme.
Excretion
Renal ExcretionLikelyThe high water solubility suggests it will likely be cleared by the kidneys.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG InhibitionLow riskUnlikely to cause cardiotoxicity via hERG channel blockade.

Note: These predictions are illustrative and would be generated using platforms such as ADMETlab, pkCSM, or similar tools.

Integrated Bioactivity Hypothesis and Future Directions

By integrating the results from QSAR, pharmacophore modeling, molecular docking, and ADMET prediction, a comprehensive bioactivity hypothesis for 2-(Sulfooxy)-L-phenylalanine can be formulated. For instance, if QSAR and pharmacophore models suggest activity against a particular kinase, and molecular docking confirms a favorable binding mode with key interactions, this provides a strong rationale for experimental validation. The ADMET profile will further inform its potential as a drug candidate.

The in silico prediction of bioactivity is a powerful and efficient approach to explore the therapeutic potential of novel compounds like 2-(Sulfooxy)-L-phenylalanine. By applying these techniques, researchers can generate valuable hypotheses, prioritize experimental work, and ultimately accelerate the drug discovery process. The next logical step would be to synthesize or acquire the compound and validate these computational predictions through in vitro and subsequent in vivo studies.

References

  • Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Frontiers. (2023). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

  • Research and Reviews. (n.d.). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2020). In Silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. Retrieved from [Link]

  • DrugPatentWatch. (2026). In Silico ADMET Modeling: The 20-Year Machine Learning Roadmap Cutting Drug Attrition and Protecting Pharma's $2.6B R&D Bets. Retrieved from [Link]

  • PubChem. (2026). 2-tert-Butoxy-L-phenylalanine. Retrieved from [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • NIST. (n.d.). DL-Phenylalanine. Retrieved from [Link]

  • PubMed. (2015). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • GCIS-ChemRadar. (2026). 2-hydroxy-3-phenyl-L-alanine CAS#7423-92-9. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is QSAR and how is it applied in bioinformatics?. Retrieved from [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. Retrieved from [Link]

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]

  • NanoSchool. (2025). QSAR Model To Predict Biological Activity Using ML. Retrieved from [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • bioRxiv. (2025). Transfer learning applied in predicting small molecule bioactivity. Retrieved from [Link]

  • MPG.PuRe. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Retrieved from [Link]

  • PMC. (2025). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Retrieved from [Link]

  • ACS Publications. (2025). Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity. Retrieved from [Link]

  • Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Retrieved from [Link]

  • Bioalternatives. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved from [Link]

  • Frontiers. (2023). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Retrieved from [Link]

  • PMC. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Retrieved from [Link]

  • PMC. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • IRIS Unimore. (2021). Application of a Combined Peptidomics and In Silico Approach for the Identification of Novel Dipeptidyl Peptidase-IV-In. Retrieved from [Link]

  • ResearchGate. (2014). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-MS/MS Analysis of 2-(Sulfooxy)-L-phenylalanine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary The analysis of O-sulfated amino acids, such as 2-(Sulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The analysis of O-sulfated amino acids, such as 2-(Sulfooxy)-L-phenylalanine (CAS: 686717-61-3), presents a triad of analytical challenges: extreme polarity, isobaric interference with phosphorylation, and profound lability of the sulfate ester bond during mass spectrometric ionization and fragmentation[1]. While canonical research heavily focuses on its para-substituted isomer (tyrosine-O-sulfate), 2-(sulfooxy)-L-phenylalanine serves as a critical orthogonal biomarker and highly specific internal standard in sulfoproteomics and metabolic profiling.

This application note details a self-validating HPLC-MS/MS methodology. By transitioning from traditional Reversed-Phase (RP) positive-ion workflows to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Ion Mode High-Resolution Mass Spectrometry (HRMS) and Ultraviolet Photodissociation (UVPD) , we establish a protocol that preserves the fragile sulfate moiety, ensuring absolute structural confirmation[2].

Mechanistic Insights: The Causality of Methodological Choices

As an Application Scientist, it is critical to understand why standard peptide/metabolite mapping protocols fail for sulfated compounds.

The Fallacy of Positive Ion Mode and Acidic Mobile Phases

Standard LC-MS workflows rely on 0.1% Formic Acid (pH ~2.7) to drive positive electrospray ionization (ESI+). However, the O-sulfate bond is highly susceptible to acidic hydrolysis. Furthermore, the sulfate group has a pKa​<1 , making it a permanent anion. Forcing a zwitterionic sulfated amino acid into a net-positive state leads to severe in-source fragmentation. The Solution: We utilize Negative Ion Mode (ESI-) combined with neutral-pH volatile buffers (e.g., 5-10 mM Ammonium Acetate, pH 6.8). In the gas phase, sulfo-anions demonstrate significantly higher thermodynamic stability, yielding an intense [M−H]− precursor ion[3].

Overcoming the 80 Da Neutral Loss in Fragmentation

In standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the vibrational excitation of 2-(sulfooxy)-L-phenylalanine results in the preferential, low-energy cleavage of the C-O-S bond. This manifests as a dominant neutral loss of SO3​ (79.9568 Da), leaving an unmodified phenylalanine fragment[4]. This phenomenon destroys site-localization data and mimics phosphorylation loss. The Solution: We implement radical-driven or photon-driven fragmentation techniques. Negative Ion Electron Capture Dissociation (niECD) or 193 nm Ultraviolet Photodissociation (UVPD) bypasses the vibrational redistribution of energy, cleaving the peptide backbone or amino acid skeleton while leaving the labile sulfate ester intact[2][3].

Resolving Isobaric Interferences

Sulfation ( +79.9568 Da) and phosphorylation ( +79.9663 Da) are nominally isobaric, differing by a mere 9.5 mDa[4]. The Solution: High-resolution MS1 acquisition (minimum resolving power of R=60,000 at m/z 200) is mandatory to mathematically separate the [M−H]− of 2-(sulfooxy)-L-phenylalanine ( m/z 260.0234) from its phosphorylated counterpart ( m/z 260.0329).

Mandatory Visualizations

LCMS_Workflow A 1. Sample Preparation (Cold Extraction, pH 6.8-7.5) B 2. HILIC Chromatography (Ammonium Acetate / ACN) A->B C 3. Negative Ion ESI ([M-H]- Generation) B->C D 4. High-Res MS1 (R > 60k to separate Phospho) C->D E 5. Advanced MS/MS (UVPD or niECD) D->E

Fig 1. Optimized HPLC-MS/MS workflow for preserving and detecting sulfated amino acids.

Fragmentation_Logic Precursor 2-(Sulfooxy)-L-Phe [M-H]- (m/z 260.02) HCD CID / HCD Collisional Activation Precursor->HCD UVPD UVPD / niECD Radical/Photon Activation Precursor->UVPD Loss Facile SO3 Loss Neutral Loss (-79.95 Da) HCD->Loss Retain Sulfate Retained Diagnostic Fragments UVPD->Retain

Fig 2. Divergent MS/MS fragmentation pathways for O-sulfated compounds.

Experimental Protocols

Sample Preparation

Trustworthiness Check: Ensure all solvents are LC-MS grade and chilled to 4°C to prevent spontaneous desulfation.

  • Extract biological samples using cold Methanol/Water (80:20, v/v) to precipitate proteins while solubilizing the polar amino acids.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant and dry under a gentle stream of nitrogen (do not use heat).

  • Reconstitute in 50 µL of Initial Mobile Phase (90% Acetonitrile, 10% 10 mM Ammonium Acetate, pH 6.8). Do not use Formic Acid or TFA.

HILIC-MS Analytical Conditions

Because 2-(sulfooxy)-L-phenylalanine is highly polar and zwitterionic, standard C18 columns will result in immediate void-volume elution. We utilize a Zwitterionic HILIC column.

Table 1: HILIC Chromatographic Gradient

Parameter Specification
Column SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 6.8)[2]
Mobile Phase B Acetonitrile containing 10% Mobile Phase A
Flow Rate 0.3 mL/min

| Column Temp | 30°C |

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 90% High organic promotes retention of polar analytes.
2.0 90% Isocratic hold to stabilize column.
8.0 40% Linear gradient to increase aqueous content, eluting the analyte.
10.0 40% Wash phase.
10.1 90% Return to initial conditions.

| 15.0 | 90% | Re-equilibration (Critical for HILIC reproducibility). |

Mass Spectrometry Parameters (Orbitrap / Q-TOF)

Table 2: High-Resolution MS and Fragmentation Parameters

MS Parameter Setting Mechanistic Purpose

| Polarity | Negative Ion Mode (ESI-) | Capitalizes on the low pKa​ of the sulfate group[3]. | | Spray Voltage | 2.5 kV | Lower voltage minimizes in-source fragmentation. | | Capillary Temp | 250°C | Prevents thermal degradation of the sulfate ester. | | MS1 Resolution | 120,000 (at m/z 200) | Resolves 9.5 mDa difference between sulfate and phosphate[4]. | | Precursor Ion | m/z 260.0234 | Exact mass of [M−H]− for 2-(Sulfooxy)-L-phenylalanine. | | MS2 Activation | UVPD (193 nm) / 3 pulses | Preserves the SO3​ group on the fragment ions[2]. | | Alternative MS2 | HCD (NCE 15-20%) | Used only if mapping the neutral loss is desired for screening. |

Data Interpretation & Validation

To validate the presence of 2-(Sulfooxy)-L-phenylalanine, the analyst must confirm three orthogonal data points:

  • Accurate Mass: The MS1 [M−H]− peak must be within ≤3 ppm of the theoretical mass ( m/z 260.0234).

  • Isotopic Fidelity: The M+2 isotope must reflect the natural abundance of 34S (~4.2%), confirming the presence of sulfur rather than phosphorus.

  • Diagnostic Fragmentation: Upon UVPD activation, the spectrum must show fragments retaining the +79.9568 Da mass shift, differentiating it from the unmodified L-phenylalanine backbone. If using HCD, the dominant peak will be m/z 180.0666 (Phenylalanine [M−H]− ), confirming the core structure but losing positional certainty[4].

References

  • Characterization of O-Sulfopeptides by Negative Ion Mode Tandem Mass Spectrometry: Superior Performance of Negative Ion Electron Capture Dissociation Source: Analytical Chemistry, ACS Publications URL
  • Source: Journal of the American Society for Mass Spectrometry (via PMC/NIH)
  • Relative quantitative analysis of human plasma O‑sulfotyrosine using HPLC‑MS/MS in linear negative ion mode Source: Spandidos Publications URL
  • Development of a Sample-Preparation Workflow for Sulfopeptide Enrichment: From Target Analysis to Challenges in Shotgun Sulfoproteomics Source: Analytical Chemistry, ACS Publications URL
  • Source: Molecular & Cellular Proteomics (via PMC/NIH)

Sources

Application

Application Note: Solid-Phase Synthesis Protocols for Peptides Containing 2-(Sulfooxy)-L-phenylalanine

Introduction & Mechanistic Rationale The incorporation of sulfated unnatural amino acids, such as 2-(Sulfooxy)-L-phenylalanine (the ortho-sulfated analog of phenylalanine/tyrosine), is critical for structure-activity rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of sulfated unnatural amino acids, such as 2-(Sulfooxy)-L-phenylalanine (the ortho-sulfated analog of phenylalanine/tyrosine), is critical for structure-activity relationship (SAR) studies, probing chemokine receptor binding, and developing peptidomimetics[1]. However, the chemical synthesis of peptides containing aryl sulfate esters via standard fluoren-9-ylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) presents a profound challenge: the intrinsic acid-lability of the sulfate moiety .

The Causality of Desulfation (Thermodynamic Control)

During the final global deprotection and resin cleavage step, peptides are typically exposed to high concentrations of trifluoroacetic acid (TFA). Under these conditions, the aryl sulfate ester undergoes an SN​1 -type acid-catalyzed solvolysis, leading to rapid desulfation[2].

To prevent this, our protocol leverages the thermodynamic differential between desulfation and the removal of standard protecting groups (e.g., tBu, Pbf). The desulfation reaction obeys first-order kinetics with a remarkably large entropy ( ΔS‡ ) and enthalpy ( ΔH‡ ) of activation[2]. Consequently, the rate of sulfate loss is highly temperature-dependent. By dropping the cleavage temperature to 0 °C , the desulfation rate is drastically suppressed, while the SN​1 -type deprotection of standard side-chain protecting groups—which possess lower activation energies—proceeds to completion over an extended timeframe (15–18 hours)[2].

Strategic Workflows for Sulfated SPPS

Depending on the length and complexity of the target peptide, two distinct strategies can be employed: Direct Incorporation (Pre-assembly) or On-Resin Sulfation (Post-assembly).

SPPS_Workflow cluster_A Strategy A: Direct Incorporation cluster_B Strategy B: On-Resin Sulfation Start Start: 2-CTC Resin split Strategy Selection Start->split A1 Couple Fmoc-Phe(2-OSO3Na)-OH split->A1 Pre-sulfated BB B1 Couple Fmoc-Phe(2-O-Allyl)-OH split->B1 Orthogonal BB A2 Standard Fmoc Elongation A1->A2 Cleavage Cold Cleavage: 90% aq. TFA at 0°C A2->Cleavage B2 Standard Fmoc Elongation B1->B2 B3 Pd(0) Allyl Deprotection B2->B3 B4 Sulfation with SO3·DMF B3->B4 B4->Cleavage End Purified 2-(Sulfooxy)-L-phenylalanine Peptide Cleavage->End

Figure 1. Divergent SPPS strategies for 2-(Sulfooxy)-L-phenylalanine peptide synthesis.

Experimental Protocols

Protocol A: Direct Incorporation Strategy

This method is optimal for short-to-medium length peptides. It utilizes a pre-sulfated building block. Note: The building block is often supplied as a barium salt[3] to enhance shelf stability, but the sodium salt (Fmoc-Phe(2-OSO3Na)-OH) is preferred during coupling to prevent precipitation in DMF.

Step 1: Resin Preparation

  • Weigh 2-Chlorotrityl chloride (2-CTC) resin (loading: 0.3–0.5 mmol/g). 2-CTC is strictly required as it allows for highly efficient cleavage without the need for harsh carbocation scavengers that can inadvertently attack the sulfate[2].

  • Swell the resin in Dichloromethane (DCM) for 30 minutes.

Step 2: Coupling of Fmoc-Phe(2-OSO3Na)-OH

  • The ortho-sulfooxy group creates severe steric hindrance. Standard HBTU coupling is insufficient.

  • Prepare an activation cocktail: 3.0 equiv Fmoc-Phe(2-OSO3Na)-OH, 2.9 equiv HATU, 3.0 equiv HOAt, and 6.0 equiv N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF[1].

  • Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Wash resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 3: Cold TFA Cleavage (Critical Step)

  • Prepare the cleavage cocktail: 90% TFA / 10% H₂O .

  • Pre-chill the cocktail to exactly 0 °C in an ice bath.

  • Add the cold cocktail to the resin and incubate at 0 °C for 15 hours[2].

  • Filter the resin and precipitate the filtrate into 10 volumes of cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

Protocol B: On-Resin Global Sulfation

For complex peptides containing multiple arginine residues (which require extended TFA exposure), pre-assembly sulfation may result in unacceptable degradation. The post-assembly strategy circumvents this by masking the phenol during elongation[4].

Step 1: Orthogonal Elongation

  • Incorporate an orthogonally protected building block, such as Fmoc-Phe(2-O-Allyl)-OH or Fmoc-Phe(2-O-Azm)-OH[4].

  • Complete the standard Fmoc-SPPS elongation.

Step 2: Phenol Unmasking

  • For allyl protection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv) and Phenylsilane (10 equiv) in DCM for 2 × 30 minutes under argon.

  • Wash extensively with DCM and 0.5% sodium diethyldithiocarbamate in DMF to remove palladium residues.

Step 3: On-Resin Sulfation

  • Prepare a sulfation cocktail: 10 equivalents of Sulfur trioxide-dimethylformamide complex (SO₃·DMF) in a 4:1 mixture of DMF/Pyridine[4].

  • Add to the resin and agitate at room temperature for 16 hours[5].

  • Wash with DMF, then DCM.

  • Proceed to the Cold TFA Cleavage (Protocol A, Step 3) to release the peptide while preserving the newly formed sulfate[5].

Quantitative Data: Cleavage Optimization

The table below summarizes the causality between the cleavage environment and the integrity of the 2-sulfooxy moiety. Standard room-temperature cleavage destroys the target, whereas the optimized 0 °C protocol yields high-purity sulfated peptides.

Cleavage CocktailTemperatureTimeDesulfation Rate (%)Deprotection of tBu/Pbf
95% TFA / 2.5% TIS / 2.5% H₂O25 °C2 hours> 80% Complete
90% TFA / 10% H₂O0 °C15 hours< 15% Complete
1% TFA / 99% DCM (2-CTC only)25 °C10 mins< 2% Incomplete (Intact)

Data synthesized from thermodynamic solvolysis studies on aryl sulfate esters[2].

Sources

Method

Application Note: 2-(Sulfooxy)-L-phenylalanine in Drug Discovery and Biotherapeutic Engineering

The Molecular Logic of Tyrosine Sulfation 2-(Sulfooxy)-L-phenylalanine, commonly known as sulfotyrosine (sTyr) , is a critical post-translational modification (PTM) that fundamentally alters the biochemical landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Logic of Tyrosine Sulfation

2-(Sulfooxy)-L-phenylalanine, commonly known as sulfotyrosine (sTyr) , is a critical post-translational modification (PTM) that fundamentally alters the biochemical landscape of protein-protein interactions (PPIs). The enzymatic addition of a bulky, negatively charged sulfate group to the phenol ring of tyrosine dictates high-affinity electrostatic interactions and hydrogen bonding networks.

In drug discovery, sTyr is not merely an accessory modification; it is a primary driver of molecular recognition. It is essential for the binding of the HIV-1 envelope glycoprotein (gp120) to the CCR5 co-receptor 1, acts as an energetic hotspot for chemokine-receptor signaling 2, and serves as a potent affinity multiplier when engineered into the complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) 3.

Pathway TPST Golgi TPST-1 / TPST-2 (Tyrosylprotein Sulfotransferases) Sulfated 2-(Sulfooxy)-L-phenylalanine (Sulfotyrosine / sTyr) TPST->Sulfated Catalysis PAPS PAPS (Active Sulfate Donor) PAPS->TPST Sulfate Transfer Unmodified Unmodified Tyrosine (e.g., CCR5 N-term, mAb CDR) Unmodified->TPST Interaction High-Affinity Target Binding (HIV gp120, Chemokines, IL-4) Sulfated->Interaction Electrostatic & H-Bonding

Caption: TPST-mediated tyrosine sulfation pathway driving high-affinity target interactions.

Strategic Applications in Therapeutics

Biotherapeutic Engineering and Upstream Control

The presence of sTyr in the variable regions of recombinant mAbs can drastically modulate efficacy. For example, sulfation at the light chain CDR-1 of an anti-IL-4 IgG1 antibody increases its binding affinity to IL-4 by two-fold and its neutralization potency by nearly four-fold 3. However, uncontrolled sulfation can lead to batch-to-batch heterogeneity and altered colloidal stability 4.

Causality in Process Control: To maintain product consistency during Chinese Hamster Ovary (CHO) cell upstream production, researchers utilize sodium chlorate. Sodium chlorate acts as a competitive inhibitor of ATP sulfurylase, starving the intracellular environment of 3′-phosphoadenosine 5′-phosphosulfate (PAPS)—the universal sulfate donor. Adding 16 mM sodium chlorate to the culture medium effectively inhibits TPST-mediated tyrosine sulfation by >50% without compromising cellular growth or overall antibody titer 5.

Small Molecule Inhibitor Discovery via sTyr Mimicry

Chemokines direct cell migration by binding to G protein-coupled receptors (GPCRs) that are heavily sulfated at their N-termini. Because the sulfotyrosine-binding pocket on the chemokine is a highly conserved energetic hotspot, it represents a prime target for Fragment-Based Drug Discovery (FBDD). By utilizing sTyr as an NMR probe, researchers can map this pocket on targets like the mucosal chemokine CCL28, enabling the screening and merging of small-molecule fragments that competitively inhibit the chemokine-receptor interaction 2.

Quantitative Impact of Sulfotyrosine Modifications

The table below summarizes the measurable impact of sTyr modifications across various therapeutic targets, demonstrating its outsized role in molecular binding dynamics.

Target / ApplicationModification SiteQuantitative / Functional EffectSource
HIV-1 gp120 / CCR5 CCR5 N-terminus (Tyr10, Tyr14)Essential for viral entry; dictates high-affinity co-receptor binding.1
Interleukin-4 (IL-4) Anti-IL-4 IgG1 (CDRL-1)2-fold increase in binding affinity; nearly 4-fold increase in neutralization potency.3
Chemokine CCL28 Receptor binding cleftActs as the primary recognition hotspot, yielding 13 verified small-molecule hits in FBDD.2
Bispecific mAbs Variable region heavy chainsModestly decreases cell binding by increasing the rate of antigen disassociation; increases aggregation rate.4

Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of sTyr-Peptides

Standard Fmoc-Tyr(SO3H)-OH is highly acid-labile, causing the sulfate group to be lost during the standard trifluoroacetic acid (TFA) cleavage step. This protocol utilizes an Fmoc-fluorosulfated tyrosine strategy to bypass this limitation 6.

Protocol SPPS 1. Fmoc-SPPS Assembly Incorp 2. Couple Protected sTyr (Fmoc-Y(OSO2F)-OH) SPPS->Incorp Cleavage 3. TFA Cleavage (Resin & Side-chains) Incorp->Cleavage Acid Stable Unmask 4. Unmasking (Ethylene Glycolysis) Cleavage->Unmask Intermediate Product 5. Purified sTyr Peptide Unmask->Product DTT added

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for sulfotyrosine peptides.

Step-by-Step Methodology:

  • Peptide Assembly: Assemble the peptide sequence on a Rink Amide resin using standard Fmoc-SPPS protocols.

  • Incorporation of Protected sTyr: Couple Fmoc-Y(OSO2F)-OH at the desired sequence position. The fluorosulfate group is highly stable against acidic conditions.

  • Global Deprotection & Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours. Precipitate the crude fluorosulfated peptide in cold diethyl ether.

  • Ethylene Glycolysis (Unmasking): Dissolve the crude peptide in an ethylene glycol solution containing 5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 0.5% dithiothreitol (DTT).

    • Causality Note: DTT is strictly required to scavenge ethylene oxide byproducts generated during the reaction, preventing unwanted thiol alkylation of the peptide backbone.

  • Purification: Purify the unmasked sTyr peptide via reverse-phase HPLC.

    • Self-Validating System: The protocol validates itself via LC-MS tracking. The intermediate fluorosulfated peptide will show a distinct mass before unmasking. A precise mass shift corresponding to the loss of the fluorosulfate protecting group and conversion to the native sulfate post-glycolysis confirms successful unmasking without premature desulfation.

Protocol B: Fragment-Based NMR Screening of sTyr Pockets

This protocol maps the sTyr-binding cleft on target chemokines to identify small-molecule competitive inhibitors.

Step-by-Step Methodology:

  • Target Preparation: Express and purify uniformly 15N-labeled target protein (e.g., human CCL28) and exchange into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, pH 6.5).

  • sTyr Probe Mapping: Perform a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) titration using a synthetic sTyr probe (or an sTyr-containing receptor peptide). Record the chemical shift perturbations (CSPs) to map the exact energetic hotspot on the chemokine surface.

  • Fragment Library Screening: Screen a library of commercially available chemical fragments (e.g., 2,000+ compounds) against the 15N-labeled chemokine using 2D NMR.

  • Dual-Subsite Validation: For hits that bind the target, perform dual-NMR titrations by adding two different fragments simultaneously to the chemokine sample.

    • Self-Validating System: If two fragments bind to adjacent, non-overlapping subsites within the sTyr pocket, their CSP patterns in the HSQC spectra will be additive and distinct. If they compete for the exact same subsite, the CSPs will mutually exclude one another, instantly validating the spatial binding model and confirming which fragments can be chemically linked to form a high-potency inhibitor.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(Sulfooxy)-L-phenylalanine synthesis

Technical Support Center: Optimizing the Yield of 2-(Sulfooxy)-L-phenylalanine Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Yield of 2-(Sulfooxy)-L-phenylalanine Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex synthesis of sulfated peptides. Synthesizing and incorporating 2-(Sulfooxy)-L-phenylalanine presents a unique dual-challenge: the sulfate ester is highly acid-labile, and its ortho-position on the phenyl ring creates profound steric hindrance that drastically reduces coupling efficiency compared to standard para-substituted sulfotyrosine[1]. This guide provides field-validated troubleshooting protocols, focusing on causality and self-validating methodologies to ensure high-yield synthesis.

Section 1: Monomer Synthesis & Protection Strategies (FAQs)

Q: Why is my direct sulfation of 2-hydroxy-L-phenylalanine yielding less than 20% product? A: Causality: Direct sulfation using SO₃·DMF or SO₃·Pyridine is fundamentally limited by the steric blockade at the ortho-position. Furthermore, unprotected sulfate monoesters are highly polar and susceptible to extensive hydrolysis during aqueous workup, often limiting yields to 20–47%[2]. Solution: You must mask the sulfate group. The industry standard is to utilize an acid-stable alkyl protecting group, specifically Neopentyl chlorosulfate (NPCS) [3]. This converts the reactive sulfate into a stable neopentyl diester, which can be isolated in >94% yield and survives downstream solid-phase peptide synthesis (SPPS)[4].

Q: How do I prevent sulfate hydrolysis during Fmoc-SPPS global deprotection? A: Causality: The O-S bond of a free sulfate ester is extremely sensitive to strong acids. Standard SPPS cleavage cocktails (e.g., 95% TFA) will rapidly hydrolyze the 2-sulfooxy group back to the phenol[3]. Solution: Implement either the Neopentyl (nP) protection strategy [3] or the SuFEx (Sulfur(VI) Fluoride Exchange) methodology [5]. Both modifications render the side-chain completely stable to TFA, allowing for safe cleavage from the resin.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q: I am observing incomplete couplings when incorporating the protected 2-sulfooxy monomer. How can I improve this? A: Causality: The bulky nature of the neopentyl-protected 2-sulfooxy group creates significant steric bulk directly adjacent to the amino acid backbone. This physical barrier hinders the nucleophilic attack of the resin-bound amine onto the activated carboxylate[3]. Solution: Abandon standard HBTU/TBTU coupling. Upgrade to the highly reactive HATU/HOAt coupling system. Extend coupling times to 2–4 hours and perform mandatory double couplings.

Section 3: Validated Experimental Protocols

Protocol A: Synthesis of Fmoc-2-(Neopentylsulfooxy)-L-phenylalanine This protocol establishes a self-validating system through observable phase and color changes.

  • Preparation: Dissolve Fmoc-2-hydroxy-L-phenylalanine (1.0 eq) in anhydrous DMF under argon.

  • Deprotonation: Cool to 0°C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Self-Validation: The solution will turn deep yellow, confirming phenoxide formation[4].

  • Sulfation: Add Neopentyl chlorosulfate (NPCS) (1.2 eq) dropwise. Self-Validation: The deep yellow color will fade to pale yellow as the phenoxide is consumed[3].

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the protected monomer.

Protocol B: Post-Cleavage Sulfate Unmasking (Neopentyl Removal)

  • Cleavage: Treat the peptidyl-resin with 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. Precipitate the peptide in cold diethyl ether. The neopentyl group remains intact[3].

  • Deprotection: Dissolve the lyophilized crude peptide in 2 M ammonium acetate buffer (pH 7.0). Incubate at 37°C for 6–12 hours[5].

  • Validation: Monitor the reaction via LC-MS. Self-Validation: Look for a precise mass shift of -70 Da , which confirms the loss of the neopentyl aliphatic chain (C₅H₁₁) and the unmasking of the active 2-sulfooxy group[3].

Section 4: Quantitative Data & Strategy Comparison

Table 1: Quantitative Comparison of Synthesis Strategies for 2-(Sulfooxy)-L-phenylalanine

Synthesis StrategyMonomer YieldSPPS Coupling EfficiencyTFA Cleavage StabilityFinal Deprotection ConditionsOverall Peptide Yield
Direct Sulfation <47%[2]Poor (Steric/Charge)Low (Hydrolyzes)None Required<5%
Neopentyl (nP) >94%[3]Moderate (Requires HATU)High (Stable)NH₄OAc (37°C, 6-12h)[5]55–72%[3]
SuFEx (SO₂F) >96%[5]High (Less Steric Bulk)High (Stable)Ethylene Glycol / DBU[5]>80%[5]

Section 5: Visualizations

SynthesisWorkflow Start 2-Hydroxy-L-phenylalanine (Starting Material) Path1 Neopentyl Protection (NPCS, Base) Start->Path1 Strategy A Path2 SuFEx Fluorosulfation (SO2F2, Base) Start->Path2 Strategy B SPPS1 Fmoc SPPS (HATU/HOAt, 4h) Path1->SPPS1 SPPS2 Fmoc SPPS (HATU/HOAt, 4h) Path2->SPPS2 TFA1 TFA Cleavage (Sulfate Protected) SPPS1->TFA1 TFA2 TFA Cleavage (Fluorosulfate Stable) SPPS2->TFA2 Deprotect1 Ammonium Acetate (37°C) Neopentyl Removal TFA1->Deprotect1 Deprotect2 Ethylene Glycol / DBU Fluorosulfate Conversion TFA2->Deprotect2 End High-Yield 2-(Sulfooxy)- L-phenylalanine Peptide Deprotect1->End Deprotect2->End

Workflow comparing Neopentyl and SuFEx protection strategies for sulfated peptide synthesis.

TroubleshootingLogic Issue Issue: Low Yield of Sulfated Peptide Check1 Sulfate cleaved during TFA treatment? Issue->Check1 Sol1 Switch to nP or SuFEx protection strategy Check1->Sol1 Yes Check2 Incomplete amino acid couplings? Check1->Check2 No Sol2 Use HATU/HOAt, double couple (4h) Check2->Sol2 Yes Check3 Hydrolysis during HPLC purification? Check2->Check3 No Sol3 Maintain pH > 7.5, use NH4OAc buffer Check3->Sol3 Yes

Troubleshooting logic tree for identifying and resolving low yields in sulfated peptide synthesis.

References[2] Sulfotyrosine dipeptide: Synthesis and evaluation as HIV-entry inhibitor. nih.gov. Link[5] Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. nih.gov. Link[4] A Comprehensive Approach to the Synthesis of Sulfate Esters. researchgate.net.Link[3] Regulation of Chemokine Recognition by Site-Specific Tyrosine Sulfation of Receptor Peptides. nih.gov.Link[1] 111In-Labeled DOTA-conjugated sCCK8[Phe2(p-CH2SO3H),Nle3,6], a sulfated cholecystokinin 8 (sCCK8) peptide derivative. nih.gov. Link

Sources

Optimization

Preventing degradation of 2-(Sulfooxy)-L-phenylalanine in solution

Introduction Welcome to the technical support guide for 2-(Sulfooxy)-L-phenylalanine. This document provides researchers, scientists, and drug development professionals with essential information for the proper handling,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(Sulfooxy)-L-phenylalanine. This document provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of this sulfated amino acid. The integrity of the sulfooxy moiety is critical for experimental success. This guide is designed to help you prevent degradation by explaining the underlying chemical principles and providing actionable protocols and troubleshooting advice.

Fundamental Stability Profile

The primary cause of degradation for 2-(Sulfooxy)-L-phenylalanine in aqueous solution is the hydrolysis of the sulfate ester bond. This reaction cleaves the molecule into L-phenylalanine and a sulfate ion, rendering it inactive for studies where the sulfooxy group is required. The rate of this degradation is principally influenced by pH, temperature, and the presence of enzymes.

Mechanism of Degradation: Acid-Catalyzed Hydrolysis

The sulfate ester linkage is most vulnerable under acidic conditions (pH < 4).[1][2] In the presence of excess protons (H+), the oxygen atom of the ester is protonated. This protonation makes the adjacent sulfur atom highly electrophilic and susceptible to nucleophilic attack by a water molecule. This process, known as acid-catalyzed hydrolysis, is the dominant pathway for degradation. While hydrolysis can also occur under strongly basic conditions, the rate is significantly faster in acidic solutions.[1][2] Studies on similar sulfated molecules, like tyrosine sulfate, confirm that the sulfate ester is acid-labile and hydrolyzes in strong acidic solutions.[3]

Caption: Acid-catalyzed hydrolysis of 2-(Sulfooxy)-L-phenylalanine.

Key Factors Influencing Stability
  • pH: The single most critical factor. A broad pH-independent region of stability is observed between pH 4 and 12 for similar sulfate esters.[1][2] To minimize acid-catalyzed hydrolysis, maintaining a neutral to slightly alkaline pH is recommended.

  • Temperature: Hydrolysis rates increase with temperature.[3] Therefore, solutions should be kept cold to prolong shelf life.

  • Enzymes: If working with biological samples or non-sterile solutions, contaminating arylsulfatases can rapidly cleave the sulfate ester.[4] These enzymes are ubiquitous and catalyze the hydrolysis of sulfate esters.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing and storing solutions of 2-(Sulfooxy)-L-phenylalanine?

A: The optimal pH range is between 7.0 and 8.0. This range avoids the accelerated acid-catalyzed hydrolysis that occurs at low pH.[1][2][3] For many biological experiments, a physiological pH of 7.4 is ideal.

Q2: At what temperature should I store my solutions?

A: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to minimize hydrolytic degradation over time.

Q3: Are freeze-thaw cycles a problem?

A: Yes, repeated freeze-thaw cycles should be avoided. They can introduce variability and potentially accelerate degradation by concentrating solutes, which may cause localized pH shifts as the solution freezes. It is highly recommended to prepare single-use aliquots from a concentrated stock solution.

Q4: Which buffer system should I use?

A: A non-nucleophilic buffer with a pKa near your target pH is ideal. Good choices include:

  • HEPES: pKa ~7.5, excellent for physiological pH.

  • Tris-HCl: pKa ~8.1, suitable for slightly alkaline conditions.

  • Phosphate-buffered saline (PBS): While phosphate can be a weak inhibitor of some arylsulfatases, it is a very common and generally safe choice for maintaining physiological pH.[6][7]

Choose a buffer concentration, typically 50-100 mM, sufficient to maintain the desired pH.[8]

Q5: How can I tell if my compound has degraded?

A: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to the retention time of L-phenylalanine alongside the parent compound peak is a clear indicator of hydrolysis.[9] Loss of biological activity or inconsistent experimental results are also common signs of degradation.

Q6: Can I use this compound in acidic conditions for my experiment (e.g., HPLC with TFA)?

A: While brief exposure to mildly acidic conditions at low temperatures (e.g., during HPLC purification) may result in only marginal hydrolysis, prolonged incubation in strong acids like trifluoroacetic acid (TFA) at room temperature will cause significant degradation.[3] If acidic conditions are unavoidable, exposure time should be minimized, and samples must be kept cold.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered when working with 2-(Sulfooxy)-L-phenylalanine.

TroubleshootingWorkflow start Problem Encountered: Inconsistent Results or Loss of Compound Activity check_storage 1. Review Storage Conditions: - Temperature? - Duration? - Aliquoted? start->check_storage check_ph 2. Verify Solution pH: - What buffer was used? - Was pH measured after dissolution? check_storage->check_ph Storage OK improper_storage Solution: Prepare fresh stock solution. Aliquot for single use. Store at -80°C. check_storage->improper_storage Temp >4°C or multiple freeze-thaws? check_contamination 3. Assess Potential Contamination: - Were sterile reagents/water used? - Is the sample biological (potential for enzymes)? check_ph->check_contamination pH OK improper_ph Solution: Prepare fresh solution using a recommended buffer (e.g., HEPES, pH 7.4). Verify final pH. check_ph->improper_ph pH < 6 or unknown? analyze_purity 4. Analyze Compound Purity: - Run HPLC/LC-MS analysis. - Compare to a fresh standard. check_contamination->analyze_purity Sterile conditions contamination_suspected Solution: Use sterile, nuclease-free water and sterile-filtered buffers. Consider adding a broad-spectrum sulfatase inhibitor if appropriate. check_contamination->contamination_suspected Non-sterile conditions or biological matrix? degradation_confirmed Conclusion: Compound has degraded. Prepare fresh solution following best practices. analyze_purity->degradation_confirmed Degradation product (L-phenylalanine) detected?

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol: Preparation of a Stable Stock Solution

This protocol describes how to prepare a 10 mM stock solution of 2-(Sulfooxy)-L-phenylalanine in a stable buffer.

Materials:

  • 2-(Sulfooxy)-L-phenylalanine (solid)

  • HEPES buffer (1 M stock, pH 7.4, sterile filtered)

  • Nuclease-free, sterile water

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate Mass: Determine the mass of 2-(Sulfooxy)-L-phenylalanine required to make your desired volume of a 10 mM solution. (MW: 245.23 g/mol ).

  • Prepare Buffer: In a sterile tube, prepare the final buffer solution. For example, to make 10 mL of 50 mM HEPES, pH 7.4, add 500 µL of 1 M HEPES stock to 9.5 mL of sterile water.

  • Dissolution: Weigh the calculated mass of the compound and add it to the prepared buffer. Vortex gently until fully dissolved. The solubility of the parent compound, L-phenylalanine, is sparingly soluble in water but increases in dilute acids or bases.[10]

  • Verify pH: Use a calibrated pH meter to check that the final pH of the solution is between 7.2 and 7.6. Adjust carefully with dilute NaOH or HCl if necessary.

  • Aliquoting: Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL or 50 µL) in appropriately labeled tubes.

  • Storage: Immediately store the aliquots at -80°C for long-term storage. For use within 48 hours, store at 4°C.

Protocol: HPLC-UV Method for Purity Assessment

This method provides a baseline for separating 2-(Sulfooxy)-L-phenylalanine from its primary degradation product, L-phenylalanine.

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Expected Results:

  • 2-(Sulfooxy)-L-phenylalanine: As a more polar molecule, it will have a shorter retention time.

  • L-Phenylalanine: The less polar degradation product will have a longer retention time.[9]

By comparing the peak areas over time, you can quantify the rate of degradation under your specific storage conditions.

References

  • Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of Organic Chemistry.
  • Stability of tyrosine sulf
  • Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study.
  • Arylsulfatase Inhibitors. Santa Cruz Biotechnology.
  • Arylsulf
  • Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid. PMC.
  • Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay). Sigma-Aldrich.
  • Arylsulfatase H Inhibitors. Santa Cruz Biotechnology.
  • Profound Impact of Decline in N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B)
  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfam
  • HPLC Methods for analysis of Phenylalanine.
  • Mechanisms of Enzymic and Nonenzymic Hydrolysis of Sulfate Esters.
  • Phenylalanine Assay Kit. Cell Biolabs, Inc..
  • Soft-Sensing-Guided Glucose/l-Phenylalanine Cofeeding Strategy and Transcriptomic Analysis of the Optimal l-Phenylalanine Supply Range for Efficient β-Phenylethanol Biosynthesis in Saccharomyces cerevisiae.
  • Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. PubMed.
  • Tyrosine sulf
  • Tyrosine Sulfation as a Protein Post-Translational Modific
  • Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction. PMC.
  • New chemical modification of L-Tyrosine and L-Cysteine increase solubility and stability and permit single feed str
  • Perfect Protein Purification Buffers: 5 Top Ingredients. Bitesize Bio.
  • Ester Hydrolysis: Acid and Base-C
  • Increased sulfur-containing amino acid content and altered conformational characteristics of soybean proteins by rebalancing 11S and 7S compositions. PMC.
  • Nitrogen Lowers the Sulfur Amino Acid Content of Soybean (Glycine max [L.] Merr.) by Regulating the Accumulation of Bowman−Bir. University of Missouri.
  • A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals.
  • Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • L-Phenylalanine. The Japanese Pharmacopoeia.
  • Amino acid analysis of protein hydrolysates by lithium buffer system. ScienceAsia.
  • Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences.
  • L-Phenylalanine - PRODUCT INFORM
  • Solubility of L-Phenylalanine in Aqueous Solutions.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 2-(Sulfooxy)-L-phenylalanine Isomers

Welcome to the technical support center dedicated to the analytical challenges of 2-(Sulfooxy)-L-phenylalanine and its positional isomers. The separation of these compounds is a significant hurdle for researchers in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the analytical challenges of 2-(Sulfooxy)-L-phenylalanine and its positional isomers. The separation of these compounds is a significant hurdle for researchers in drug metabolism, biomarker discovery, and pharmaceutical quality control. Their high polarity, zwitterionic nature, and subtle structural differences demand a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from foundational method development to advanced troubleshooting, explaining the scientific principles behind each recommendation to empower you to make informed decisions.

Section 1: Foundational Knowledge & Initial Method Development

This section addresses the fundamental challenges and provides a logical starting point for developing a separation method.

Question: What makes the HPLC separation of 2-(Sulfooxy)-L-phenylalanine and its positional isomers (e.g., 3- and 4-sulfooxy) so difficult?

Answer: The difficulty arises from a combination of three key molecular features:

  • High Polarity: The permanently charged sulfooxy group (a sulfate ester) and the zwitterionic amino acid backbone make the molecules highly water-soluble. On traditional reversed-phase columns like C18, they exhibit very poor retention, often eluting in or near the solvent front.

  • Structural Similarity: Positional isomers have identical molecular weights and elemental compositions. They differ only in the substitution pattern on the aromatic ring, resulting in very similar polarities and hydrophobicities. This makes it difficult for a standard C18 stationary phase, which separates primarily based on hydrophobicity, to differentiate between them.[1]

  • Charge Complexity: The molecule possesses a strongly acidic sulfooxy group and an amino acid moiety with both a basic amino group and an acidic carboxylic acid group. The overall charge of the analyte is therefore highly dependent on the mobile phase pH, which can dramatically alter its interaction with the stationary phase.[1][2]

Question: What is a robust starting point for column and mobile phase selection?

Answer: A standard C18 column is unlikely to provide adequate resolution. A more strategic starting point involves selecting a stationary phase with alternative separation mechanisms.

Recommended Starting Conditions:
ParameterRecommendation 1: Alternative SelectivityRecommendation 2: Mixed-ModeRationale
Column Pentafluorophenyl (PFP) or Phenyl-HexylMixed-Mode (e.g., Reversed-Phase/Anion-Exchange)PFP/Phenyl phases offer π-π and dipole-dipole interactions, which are highly effective for separating aromatic positional isomers.[1] Mixed-mode chromatography combines hydrophobicity with ion-exchange, providing multiple, controllable retention mechanisms for highly polar and charged analytes.[3][4][5][6]
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate in Water, pH 4.5Formic acid is a common MS-compatible modifier that ensures a low pH. An acetate buffer provides better pH control, which is critical for reproducibility in ion-exchange mechanisms.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile is often the first choice for an organic modifier due to its low viscosity and UV transparency. Methanol should also be screened as it can offer different selectivity.[1][7]
Initial Gradient 5% to 40% B over 20 minutes10% to 60% B over 20 minutesA shallow scouting gradient is essential to determine the approximate elution conditions without co-elution.[1]
Temperature 35°C35°CElevated temperatures can improve peak shape and reduce viscosity, while stable temperature control is critical for reproducible retention times.[8]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)A standard flow rate is a good starting point before optimization.
Initial Method Development Workflow

cluster_prep Preparation cluster_exec Execution & Evaluation cluster_opt Optimization prep Prepare Sample & Standards mp Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) prep->mp col Select Column (PFP or Mixed-Mode) mp->col scout Perform Scouting Gradient (e.g., 5-40% B over 20 min) col->scout eval Evaluate Resolution (Rs) & Peak Shape scout->eval is_ok Rs > 1.5 & Symmetrical Peaks? eval->is_ok opt Troubleshoot (See Section 2) is_ok->opt No final Finalize & Validate Method is_ok->final Yes opt->scout

Caption: A systematic workflow for initial method development.

Section 2: Troubleshooting Common Separation Issues

This section provides a direct, question-and-answer guide to resolving the most common problems.

Question: Why is the resolution between my isomers poor (Rs < 1.5) or non-existent?

Answer: Poor resolution is the most common challenge. It indicates that the current combination of stationary phase, mobile phase, and conditions does not sufficiently differentiate between the isomers.

Possible Causes & Solutions:

  • Insufficient Stationary Phase Selectivity:

    • Explanation: If you started with a C18 column, it's likely not providing enough alternative interactions beyond simple hydrophobicity.

    • Solution: Switch to a column with different selectivity. A Pentafluorophenyl (PFP) column is highly recommended for aromatic positional isomers as it introduces π-π, dipole-dipole, and ion-exchange interactions.[1] For these highly polar and charged analytes, a Mixed-Mode column that combines reversed-phase with anion-exchange capabilities is an even more powerful choice, as it directly interacts with the negatively charged sulfooxy group.[3][5]

  • Suboptimal Mobile Phase Composition:

    • Explanation: The mobile phase composition dictates the interactions between the analytes and the stationary phase.

    • Solution 1: Screen Organic Modifiers. If using acetonitrile, try a method with methanol. The different solvent properties can alter selectivity and sometimes reverse the elution order of isomers.

    • Solution 2: Optimize pH. The charge state of the amino acid portion of the molecule is pH-dependent. Adjusting the mobile phase pH (e.g., from pH 3 to 5) can alter retention and selectivity. Use a buffer (e.g., ammonium acetate, ammonium formate) for precise pH control and improved reproducibility.[2]

    • Solution 3: Steepen or Shallow the Gradient. If isomers are eluting very close together, a shallower gradient across that specific time window will increase the separation. For example, if they elute between 30% and 35% B in a 20-minute run, try a new gradient that goes from 25% to 40% B over 30 minutes.

  • Inadequate Column Temperature:

    • Explanation: Temperature affects the thermodynamics of the analyte-stationary phase interaction. Changes in temperature can have a significant, and sometimes non-intuitive, effect on selectivity.[8]

    • Solution: Conduct a temperature study. Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C). Lowering the temperature often increases retention and can improve resolution for some compounds, while increasing it may alter selectivity in a beneficial way for others.[9][10][11]

Troubleshooting Workflow for Poor Resolution

start Poor Resolution (Rs < 1.5) q1 Using a C18 column? start->q1 change_col Switch to PFP or Mixed-Mode Column q1->change_col Yes opt_mp Optimize Mobile Phase q1->opt_mp No end Resolution Improved change_col->end screen_org Screen ACN vs. MeOH opt_mp->screen_org opt_ph Optimize pH (e.g., 3.0 to 5.5) opt_mp->opt_ph opt_grad Shallow Gradient Slope opt_mp->opt_grad opt_temp Vary Temperature (e.g., 25°C, 35°C, 45°C) screen_org->opt_temp opt_ph->opt_temp opt_grad->opt_temp opt_temp->end

Caption: A decision tree for troubleshooting poor isomer resolution.

Question: My peaks are fronting or tailing. What are the causes and solutions?

Answer: Asymmetrical peaks compromise quantification and resolution. Peak fronting and tailing have distinct causes.

Peak Fronting (Shark Fin Shape)
  • Cause 1: Column Overload. You are injecting too much sample mass onto the column, saturating the stationary phase.[12][13]

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, overload was the issue. Determine the column's loading capacity for your finalized method.

  • Cause 2: Sample Solvent Incompatibility. The sample is dissolved in a solvent that is much stronger (e.g., high percentage of organic) than the initial mobile phase. This causes the analyte band to spread before it reaches the column head.[14][15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.

Peak Tailing
  • Cause 1: Secondary Interactions. This is common for basic or acidic compounds. The amino group can interact with acidic residual silanols on silica-based columns, causing tailing.[13][16]

    • Solution: Ensure you are using a modern, high-purity, end-capped column. Adding a small amount of a competing base (like 0.1% triethylamine, though this is not MS-friendly) or operating at a lower pH to protonate the amine can help. For these acidic analytes, a mobile phase pH well below the pKa of the silanols (~pH 3.5-4) is beneficial.

  • Cause 2: Inappropriate Mobile Phase pH. If the mobile phase pH is very close to the pKa of one of the analyte's functional groups, you can get a mixture of ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa values.

  • Cause 3: Column Contamination or Degradation. Accumulation of strongly retained matrix components or physical degradation of the column bed can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Section 3: Advanced Separation Strategies

When standard approaches are insufficient, more advanced techniques can provide the necessary selectivity.

Question: When should I consider Ion-Pair Chromatography for this separation?

Answer: You should consider Ion-Pair Chromatography (IPC) when you need to improve the retention of your highly polar sulfooxy-phenylalanine isomers on a standard reversed-phase (e.g., C18, PFP) column.[17][18]

  • Mechanism: IPC involves adding an "ion-pairing reagent" to the mobile phase. This reagent is typically a molecule with a charged head group and a hydrophobic tail (e.g., tributylamine). The charged head group forms an ion pair with the oppositely charged analyte (your negatively charged sulfooxy group). The hydrophobic tail of the reagent then interacts with the reversed-phase stationary phase, effectively increasing the retention of the analyte-reagent pair.[18][19]

  • When to Use:

    • If your isomers are eluting too early even after optimizing the mobile phase.

    • When you are limited to using standard reversed-phase columns.

  • Considerations: IPC reagents are often not volatile and can be difficult to remove from the column and system, which can be problematic for LC-MS applications and may require dedicating a column to this method.[5]

Basic Protocol for Ion-Pair Chromatography
  • Select Reagent: For your anionic sulfooxy group, a cationic reagent is needed. A common choice is a tertiary or quaternary amine, such as Tributylamine (TBA) .

  • Prepare Mobile Phase: Add the ion-pairing reagent to your aqueous mobile phase (Mobile Phase A) at a concentration of 5-10 mM. You must also add an acid (e.g., phosphoric or acetic acid) to protonate the amine, making it cationic. For example: 10 mM Tributylamine with 10 mM Acetic Acid in water.

  • Equilibrate Thoroughly: The column must be extensively equilibrated with the ion-pairing mobile phase to allow the reagent to coat the stationary phase. This can take 30-60 minutes or longer.

  • Optimize: Once retention is achieved, optimize the separation by adjusting the organic modifier percentage and ion-pair reagent concentration.[19]

References

  • Technical Support Center: Optimizing HPLC Separation of Positional Isomers. (n.d.). Benchchem.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed.
  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). SciSpace.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography.
  • Evolution of Mixed-Mode Chromatography. (n.d.). International Labmate.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. (n.d.). Journal of Chromatographic Science, Oxford Academic.
  • Mixed-Mode HPLC Separation. (n.d.). SIELC Technologies.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1). LCGC International.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some.... (n.d.). ResearchGate. Retrieved from 12.[10]Troubleshooting HPLC- Fronting Peaks. (2014, March 27). Restek Resource Hub. Retrieved from

  • Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers. (n.d.). Benchchem.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 9). Crawford Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. (n.d.). PubMed.
  • How Column Temperature Affects HPLC Resolution. (n.d.). Chrom Tech.
  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis. (n.d.). Creative Proteomics.
  • troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate.
  • Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). LibreTexts Chemistry.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). Journal of Proteome Research, ACS Publications.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 14). RSC Advances, PMC.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018, June 26). ResearchGate.
  • Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. (2014, November 15). PubMed.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry, ACS Publications.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.
  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. (n.d.). ResearchGate.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. (n.d.). Thermo Fisher Scientific.
  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021, February). PubMed.
  • Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. (2018, November 1). MDPI.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. (n.d.). SciTePress.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Asian Journal of Chemistry.
  • Synthesis of phenylalanine and production of other related compounds from phenylpyruvic acid and phenylacetic acid by ruminal bacteria, protozoa, and their mixture in vitro. (n.d.). PubMed.
  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. (n.d.). MDPI.
  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. (2024, June 8). Scientific Reports, PMC.
  • Stability of Proteins in Aqueous Solution and Solid State. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • L-Phenylalanine - PRODUCT INFORMATION. (n.d.). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(Sulfooxy)-L-phenylalanine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Sulfooxy)-L-phenylalanine derivatives. This guide provides in-depth troubleshooting advice, detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Sulfooxy)-L-phenylalanine derivatives. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome the stability challenges inherent to these promising but labile compounds.

Understanding the Core Challenge: The Instability of the Sulfooxy Moiety

2-(Sulfooxy)-L-phenylalanine derivatives belong to the class of aryl sulfate esters. The primary stability concern for these molecules is the hydrolysis of the C-O-S (ester) bond, which cleaves the sulfate group and regenerates the parent phenolic compound. This degradation is a critical issue as it leads to a loss of biological activity, complicates analytical characterization, and compromises therapeutic efficacy.

The hydrolysis of this sulfooxy group is mechanistically complex but is primarily influenced by pH, temperature, and the presence of certain buffer components or enzymes.[1][2] In aqueous solutions, the reaction typically follows first-order kinetics and can be significantly accelerated under both acidic and basic conditions.[1][2] For aryl sulfates, hydrolysis generally proceeds via a nucleophilic attack on the sulfur atom (S-O bond cleavage).[3][4][5] Understanding this fundamental degradation pathway is the first step in designing effective stabilization strategies.

Derivative 2-(Sulfooxy)-L-phenylalanine Derivative TransitionState Transition State Derivative->TransitionState Hydrolysis (H2O) Catalyzed by H+ or OH- Products Parent Phenolic Compound + Sulfate (HSO4-) TransitionState->Products S-O Bond Cleavage

Caption: Primary hydrolytic degradation pathway for aryl sulfate esters.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I'm observing rapid degradation of my compound in my aqueous buffer system. What are the first things I should check?

Answer: Rapid degradation in aqueous solutions is the most common issue. The primary factors to investigate are pH, temperature, and buffer composition.

  • pH is the most critical factor. The hydrolysis of sulfate esters is catalyzed by both acid and base.[1] Most aryl sulfate esters exhibit a U-shaped stability profile, with maximum stability typically found in the mildly acidic to neutral pH range (pH 4-7).

    • Causality: Under acidic conditions, the sulfate ester can become protonated, making it more susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide ion (OH-) is a more potent nucleophile than water and directly attacks the sulfur atom, accelerating cleavage.[2][6]

    • Actionable Step: Conduct a pH-rate profile study. Prepare a series of buffers across a wide pH range (e.g., pH 3 to 10) and incubate your compound at a constant temperature. Use a stability-indicating HPLC method (see Protocol 1) to measure the rate of degradation at each pH. This will identify the pH of maximum stability for your specific derivative.

  • Temperature accelerates degradation. As with most chemical reactions, an increase in temperature provides the energy needed to overcome the activation barrier for hydrolysis, leading to a faster degradation rate.[2][7]

    • Actionable Step: Unless your experiment requires physiological temperatures, perform manipulations and storage at lower temperatures (e.g., 2-8°C or on ice) to minimize degradation. For long-term storage, consider lyophilization or storage in an organic solvent at -20°C or -80°C.

  • Buffer components can participate in the reaction. Certain buffer species, particularly those that are good nucleophiles (e.g., phosphate, citrate), can directly attack the sulfur atom, leading to buffer-catalyzed hydrolysis.[1]

    • Actionable Step: If you suspect buffer catalysis, switch to a non-nucleophilic buffer system. Compare the degradation rate in your current buffer (e.g., phosphate) to that in a buffer like MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) at the same pH and ionic strength.

Question 2: My compound seems stable in the solid state but degrades immediately upon reconstitution for my cell-based assay. What's happening?

Answer: This is a classic formulation and experimental design challenge. The issue likely lies with the assay medium or the presence of cellular enzymes.

  • Enzymatic Cleavage: Cell culture media and cell lysates contain sulfatase enzymes.[8][9] These enzymes are highly efficient at catalyzing the hydrolysis of sulfate esters.[10] The purpose of these enzymes in biology is to cleave sulfate groups from various molecules.[8][11]

    • Causality: Arylsulfatases, present in many biological systems, recognize the aryl sulfate motif and rapidly cleave it, releasing the parent phenol.[8][11] This is a common metabolic pathway for sulfated compounds in vivo.

    • Actionable Step 1 (Control): First, confirm enzymatic degradation. Incubate your compound in fresh, cell-free culture medium and in a heat-inactivated medium (e.g., heated to 60°C for 30 minutes to denature proteins). If degradation is significantly slower in the heat-inactivated medium, an enzyme is the likely culprit.

    • Actionable Step 2 (Inhibition): If enzymatic degradation is confirmed, you may need to include a broad-spectrum sulfatase inhibitor in your assay, if compatible with your experimental goals. However, this can introduce confounding variables. A more robust approach is to redesign the experiment to account for the rapid metabolism, for example, by using shorter incubation times or a perfusion system.

  • pH of Media: Standard cell culture media are typically buffered around pH 7.2-7.4.[6] While this is near neutral, it may not be the optimal pH for your compound's stability.

    • Actionable Step: While you cannot easily change the pH of a cell-based assay, this knowledge is crucial for interpreting your results. The observed biological effect will be a combination of the intact compound and its parent phenol. It is critical to run a control experiment with the parent phenol alone to understand its contribution to the observed activity.

Question 3: I'm struggling with poor reproducibility in my stability studies. What analytical factors should I consider?

Answer: Poor reproducibility often points to issues with the analytical method or sample handling. A robust, validated stability-indicating method is non-negotiable.

  • Methodological Flaws: The most common issue is an analytical method that cannot distinguish the parent compound from its degradation products.

    • Causality: If your HPLC method shows the parent and degradant co-eluting as a single peak, you will not be able to accurately quantify the loss of the active compound. Sulfated compounds are highly polar, which can make them challenging to retain and separate on standard C18 columns.[12]

    • Actionable Step: Develop and validate a stability-indicating HPLC-UV or HPLC-MS method. This involves "force degradation" studies where you intentionally degrade the compound under harsh conditions (acid, base, oxidation, heat, light) to generate the primary degradants.[13][14] You then develop a chromatographic method that achieves baseline separation between the intact compound and all degradation peaks. See Protocol 1 for a general approach.

  • Sample Preparation and Storage: Inconsistent handling can introduce significant variability.

    • Actionable Step 1 (Solvent): Prepare stock solutions in a non-aqueous, aprotic solvent where the compound is stable (e.g., DMSO, DMF) and store them at -80°C. Make fresh dilutions into aqueous buffers immediately before each experiment.

    • Actionable Step 2 (Adsorption): Highly polar or charged molecules can adsorb to glass or plastic surfaces. Consider using low-adsorption vials (e.g., silanized glass or specific polymers) for your studies.

Key Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a framework for developing a method to accurately quantify your 2-(Sulfooxy)-L-phenylalanine derivative and separate it from its primary hydrolytic degradant.

Objective: To establish an HPLC method that can resolve the intact drug from its degradation products.

Methodology:

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. (Base hydrolysis is typically much faster).

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to direct UV light (e.g., 254 nm) for 24 hours.

    • Self-Validation: For each condition, analyze a control sample (time zero) and the stressed samples. The goal is to achieve 10-30% degradation, not complete degradation. Neutralize acidic and basic samples before injection.

  • Chromatographic Method Development:

    • Column Selection: Start with a modern, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Because these compounds are highly polar, a column with polar endcapping or a phenyl-hexyl phase may provide better retention and peak shape.[12]

    • Mobile Phase:

      • Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid is crucial for good peak shape.

      • Phase B: Acetonitrile or Methanol.

    • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

    • Optimization: Analyze the forced degradation samples. Adjust the gradient, flow rate (typically 1.0 mL/min), and mobile phase composition to achieve baseline resolution (Rs > 1.5) between the intact peak and all degradant peaks.[13]

    • Detection: Use a PDA detector to monitor at multiple wavelengths and assess peak purity. The typical absorbance maximum for phenylalanine derivatives is around 254-270 nm.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for linearity, accuracy, precision, and robustness.

Start Start: Obtain Compound ForcedDeg Perform Forced Degradation (Acid, Base, Heat, Light, Oxid.) Start->ForcedDeg DevelopHPLC Develop HPLC Method (Column, Mobile Phase, Gradient) ForcedDeg->DevelopHPLC InjectSamples Inject Degraded Samples DevelopHPLC->InjectSamples CheckRes Resolution > 1.5? InjectSamples->CheckRes Optimize Optimize Method (Adjust Gradient/Solvents) CheckRes->Optimize No Validate Method Validated (ICH Guidelines) CheckRes->Validate Yes Optimize->DevelopHPLC

Caption: Workflow for developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for these derivatives? A: For maximal stability, store the compound as a dry, solid powder (lyophilized if possible) at -20°C or -80°C in a desiccated environment. Avoid freeze-thaw cycles. If a solution is necessary, prepare a concentrated stock in an anhydrous, aprotic organic solvent like DMSO and store at -80°C.

Q2: Can I use a phosphate buffer for my experiments? A: You can, but with caution. Phosphate can act as a nucleophile and accelerate hydrolysis in a concentration-dependent manner.[1] If you must use a phosphate buffer (e.g., for biological compatibility), use the lowest concentration possible and run a control to quantify the rate of buffer-catalyzed degradation. A patent for stabilizing sulfur-containing amino acids suggests that a di-sodium phosphate buffer may be favorable.[15]

Q3: How does the structure of the L-phenylalanine derivative affect its stability? A: The electronic properties of substituents on the phenyl ring can have a significant impact. Electron-withdrawing groups (e.g., nitro, halo) can make the aryl oxygen a better leaving group, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups (e.g., methoxy) may slightly decrease the rate. The exact effect depends on the precise mechanism and rate-limiting step for your specific derivative.

Q4: Are there any formulation strategies to improve stability in solution? A: Yes. Beyond controlling pH and temperature, several formulation strategies can be explored:

  • Co-solvents: Adding co-solvents like propylene glycol or polyethylene glycol (PEG) can reduce the activity of water and may slow hydrolysis.

  • Lyophilization: Freeze-drying with cryoprotectants (e.g., mannitol, sucrose) creates a stable solid matrix that can be reconstituted immediately before use.

  • Complexation: Using cyclodextrins to encapsulate the labile sulfooxy moiety can sterically hinder attack by water and improve stability.

Q5: My compound is a prodrug. How does this affect my stability assessment? A: If your compound is a prodrug designed to be cleaved by sulfatases in vivo, then stability in simple buffers and instability in the presence of enzymes is the desired outcome.[16][17][18] Your "stability" studies should be reframed as "activation" or "conversion" studies. The key is to demonstrate chemical stability under storage and formulation conditions but efficient enzymatic conversion under physiological conditions.[16][19]

Data Summary Table

The following table summarizes the key factors influencing the stability of 2-(Sulfooxy)-L-phenylalanine derivatives.

FactorEffect on StabilityRationaleRecommended Action
High pH (>8) DecreasesBase-catalyzed hydrolysis via nucleophilic attack by OH⁻.[2]Buffer solutions to the pH of maximum stability (typically pH 4-7).
Low pH (<4) DecreasesAcid-catalyzed hydrolysis.[1]Avoid strongly acidic conditions.
High Temperature DecreasesIncreases reaction rate kinetics.[7]Store at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).
Nucleophilic Buffers DecreasesBuffer-catalyzed hydrolysis.[1]Use non-nucleophilic buffers (e.g., MES, HEPES) or low buffer concentrations.
Sulfatase Enzymes DecreasesCatalyzes rapid enzymatic hydrolysis of the S-O bond.[8][9]For non-prodrugs, use heat-inactivated media or purified systems. For prodrugs, quantify the rate of conversion.
Aqueous Solvent DecreasesWater is the reactant in hydrolysis.Store solid or in aprotic organic solvents (e.g., DMSO). Minimize time in aqueous solution.

References

  • Wolfenden, R., & Yuan, Y. (2014). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 111(49), 17440-17444. [Link]

  • Williams, S. J., & Bernadt, K. A. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry, 79(6), 2546–2557. [Link]

  • Williams, S. J., & Bernadt, K. A. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ResearchGate. [Link]

  • Eastoe, J., & Dalton, J. S. (2000). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (4), 721-728. [Link]

  • Darer, A. I., et al. (2011). Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates. Atmospheric Chemistry and Physics, 11(16), 8563-8575. [Link]

  • Büttner, C., & Salzer, M. (2004). Composition and use of substances for stabilising amino acids containing sulphur.
  • Schober, M., & Faber, K. (2013). Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities. Biotechnology Advances, 31(8), 1484-1495. [Link]

  • Gardner, T., & Senwo, Z. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 7, 1-13. [Link]

  • Kumar, L., & Sharma, P. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Modern Concepts in Drug Discovery. [Link]

  • Gardner, T., & Senwo, Z. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. ResearchGate. [Link]

  • Singh, B. K. (2013). Proposed mechanism of sulfate ester cleavage in arylsulfatases. ResearchGate. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]

  • Amssoms, K., et al. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Pharmaceutics, 14(10), 2210. [Link]

  • Valentová, K., et al. (2016). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 21(11), 1549. [Link]

  • Rahman, M. M., & Al-Ghanim, K. A. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Advances in Enzyme Research, 12(2), 53-73. [Link]

  • Zhang, Y., et al. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics, 16(9), 1184. [Link]

  • Malesu, V., et al. (2013). Stability-indicating HPLC method for the determination of cefquinome sulfate. ResearchGate. [Link]

  • Malojčić, G., et al. (2008). Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester. Journal of Molecular Biology, 375(3), 754-767. [Link]

  • Parlar, M., et al. (2012). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE-12-FTCE-32. [Link]

  • Aimetti, A. A., & Anseth, K. S. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer, 48(20), 5945-5952. [Link]

  • Yablonskii, O. P., et al. (1983). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Kinetics and Catalysis, 24(3), 643-645. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Sulfooxy Amino Acids

Welcome to the Technical Support Center for Sulfooxy Amino Acid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of sulfotyrosine, sulfoserine, or sulfoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfooxy Amino Acid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of sulfotyrosine, sulfoserine, or sulfothreonine into their target sequences.

The fundamental paradox of sulfooxy synthesis lies in its chemistry: the ArO–SO₃⁻ bond is inherently acid-labile, yet the gold standard of peptide synthesis (Fmoc-SPPS) relies heavily on strong acids like trifluoroacetic acid (TFA) for final cleavage and global deprotection[1]. Here, we dissect the causality behind common experimental failures and provide field-proven, self-validating workflows to ensure the scientific integrity of your syntheses.

Diagnostic Workflow: Identifying Your Synthesis Bottleneck

Before diving into specific troubleshooting steps, use the diagnostic logic tree below to identify the structural root cause of your synthesis failure based on your chosen methodology.

G A Sulfooxy Peptide Synthesis B Direct Fmoc-SPPS (Unprotected SO3H) A->B C Protected Sulfate (e.g., Neopentyl, TCE) A->C D Recombinant Expression (Amber Suppression) A->D E Pitfall: Acidic Cleavage (Desulfation) B->E TFA Exposure F Pitfall: Base Elimination (Piperidine sensitivity) C->F Fmoc Deprotection G Pitfall: Low Yield / Truncation D->G Expression Limits H Solution: TBA Counter-ion & Low-Temp TFA E->H I Solution: Use nP group (Stable to Piperidine) F->I J Solution: pSUPAR6-L3-3SY Plasmid System G->J

Diagnostic workflow for sulfooxy peptide synthesis pitfalls and targeted solutions.

Troubleshooting Guides (Q&A)

Q1: Why does my sulfotyrosine completely degrade during the final TFA cleavage step? Causality: The ArO–SO₃⁻ bond is highly acid-labile. During standard 95% TFA cleavage, the sulfate monoester undergoes rapid solvolysis, reverting to unmodified tyrosine[1]. Solution: You must alter the electronic or steric environment of the sulfate. If you are using an unprotected sulfate, switch to a tetrabutylammonium (TBA) counter-ion building block (e.g., Fmoc-Tyr(SO₃⁻N⁺Bu₄)-OH). The bulky TBA ion sterically shields the sulfate and minimizes desulfation during low-temperature (0 °C) TFA cleavage[2]. For absolute stability, transition to a protected sulfate ester like Neopentyl (nP)[1].

Q2: I used a Trichloroethyl (TCE) protected sulfate to survive TFA, but I'm seeing massive loss of the sulfate group during chain elongation. What is happening? Causality: While TCE protects against acid degradation, it is highly susceptible to base-induced β-elimination. The repeated 20% piperidine treatments used for Fmoc deprotection strip the TCE group and the sulfate entirely[3]. Solution: Switch to Neopentyl (nP) protection. The nP group lacks the acidic beta-protons necessary for elimination, making it completely stable to piperidine while retaining excellent acid stability[4].

Q3: My target sequence is over 60 amino acids long. Standard Fmoc-SPPS with nP-protection is resulting in poor yields and aggregation. How do I proceed? Causality: Long peptide sequences inherently suffer from cumulative yield loss and on-resin aggregation, which is exacerbated by bulky protecting groups like nP. Solution: Employ Native Chemical Ligation (NCL). Synthesize your protein in two or more smaller fragments (cassettes). Place the sulfotyrosine in a shorter, easily synthesized N-terminal thioester cassette, and ligate it to the C-terminal fragment[1][5]. Alternatively, use an expanded genetic code for recombinant expression (see Protocol B)[6].

Quantitative Data: Sulfate Protecting Group Comparison

To optimize your synthesis strategy, consult this comparative matrix of sulfate protecting groups.

Protecting GroupAcid Stability (TFA)Base Stability (Piperidine)Post-Cleavage DeprotectionRecommended Application
Unprotected (TBA salt) Low (Requires 0 °C)HighNone (Direct Cleavage)Short peptides (<15 aa)[2]
Trichloroethyl (TCE) HighLow (β-elimination risk)Zn / NH₄OAcAvoid for standard SPPS[3]
Dichlorovinyl (DCV) HighModerateH₂/Pd or ZnSpecialized ligations[5]
Neopentyl (nP) HighHighNaN₃ or NH₄OAc (37 °C)Gold standard for Fmoc-SPPS[4]

Step-by-Step Experimental Protocols

Protocol A: Fmoc-SPPS using Neopentyl Protection (Fmoc-Tyr(SO₃nP)-OH)

This protocol utilizes a self-validating post-cleavage deprotection step to ensure the sulfate remains intact.

  • Chain Assembly: Incorporate Fmoc-Tyr(SO₃nP)-OH using standard PyBOP/DIPEA coupling chemistry. The nP group is fully compatible with automated synthesizers[4].

  • Resin Cleavage: Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Critical Checkpoint: Do not exceed 1.5 hours of cleavage time. Prolonged exposure to TFA can cause partial loss of the nP group[4].

  • Precipitation: Precipitate the crude nP-protected peptide in cold diethyl ether and centrifuge.

  • nP Deprotection (Ammonium Acetate Method): Dissolve the crude peptide in a minimum volume of 2 M ammonium acetate (add a small amount of MeCN if solubility is poor). Incubate at 37 °C overnight[4].

  • Purification: Purify via RP-HPLC using a gradient formed between 0.1 M ammonium acetate and MeCN/0.1 M ammonium acetate (7:3). Do not use TFA in the mobile phase.

Protocol B: Recombinant Expression via Amber Suppression

For proteins >60 amino acids where chemical synthesis is unviable, utilize this E. coli expanded genetic code protocol.

  • Vector Mutagenesis: Mutate the gene of your target protein so that the codon corresponding to the desired tyrosine sulfation site is the amber nonsense codon (TAG)[6].

  • Co-transformation: Co-transform your mutated expression vector and the pSUPAR6-L3-3SY plasmid (which encodes the orthogonal aminoacyl-tRNA synthetase and tRNA) into E. coli Top10F' cells[6][7].

  • Culture & Induction: Grow cells at 37 °C in TB media supplemented with chemically synthesized sulfotyrosine. At OD₅₉₅ = 1.0, induce the orthogonal machinery with 0.2% L-arabinose. At OD₅₉₅ = 1.5, induce target protein expression with 1 mM IPTG[6].

  • Expression & Lysis: Shake the culture at 18 °C for 36 hours. Harvest cells and perform periplasmic lysis to extract the site-specifically sulfated protein[6].

Analytical Verification: Defeating Mass Spectrometry Artifacts

A major pitfall in sulfooxy synthesis is the misinterpretation of mass spectrometry data. Sulfotyrosine is highly prone to in-source decay. Follow this logic tree to prevent false negatives.

MS_Logic Start Analyze Sulfooxy Peptide Method Ionization Method? Start->Method MALDI_Pos MALDI (Positive Mode) Method->MALDI_Pos MALDI_Neg MALDI (Negative Mode) Method->MALDI_Neg ESI ESI (Negative Mode) Method->ESI Result1 False Negative (In-source decay) MALDI_Pos->Result1 Result2 Intact Mass Detected (Reduced fragmentation) MALDI_Neg->Result2 Result3 Accurate Mass Detected (Gold Standard) ESI->Result3

Decision tree for selecting mass spectrometry ionization methods to prevent false negatives.

Frequently Asked Questions (FAQs)

Q: Can I use standard 0.1% TFA in my HPLC mobile phase for purifying sulfopeptides? A: Absolutely not. While brief exposure to dilute TFA during the HPLC run might seem harmless, the true danger occurs during lyophilization. As the water and acetonitrile evaporate, the TFA concentrates, drastically dropping the pH and autocatalytically cleaving the sulfate ester. Always use volatile neutral buffers like 0.1 M ammonium acetate[4].

Q: I am trying to synthesize a glycopeptide that also contains a sulfotyrosine. Will the nP deprotection conditions affect my glycans? A: The standard nP deprotection utilizing 2 M ammonium acetate at 37 °C is generally mild enough to leave O-linked and N-linked glycans intact. However, if you are working with highly sensitive carbohydrate sulfates (e.g., Syndecan-1 fragments), you may need to rely on microwave-assisted Ag(I) ligation of pre-assembled cassettes to avoid global degradation[5].

References

  • Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Exploiting Chemical Protein Synthesis to Study the Role of Tyrosine Sulfation on Anticoagulants from Hematophagous Organisms. ACS Publications.[Link]

  • Synthesis of O-Sulfated Human Syndecan-1-like Glyco-polypeptides by Incorporating Peptide Ligation and O-Sulfated Glycopeptide Cassette Strategies. Organic Letters - ACS Publications.[Link]

  • Preparation of Novel O-Sulfated Amino Acid Building Blocks with Improved Acid Stability for Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Efficient expression of tyrosine-sulfated proteins in E. coli using an expanded genetic code. Nature Protocols / NIH.[Link]

  • Efficient expression of tyrosine-sulfated proteins in E. coli using an expanded genetic code. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry of 2-(Sulfooxy)-L-phenylalanine

Welcome to the Technical Support Center for the mass spectrometric analysis of 2-(Sulfooxy)-L-phenylalanine (and related sulfotyrosine derivatives). Analyzing sulfated amino acids presents unique analytical challenges du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of 2-(Sulfooxy)-L-phenylalanine (and related sulfotyrosine derivatives). Analyzing sulfated amino acids presents unique analytical challenges due to the extreme lability of the sulfoester bond and its near-isobaric relationship with phosphorylation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal explanations for common MS artifacts, and self-validating protocols to ensure scientific integrity in your sulfoproteomic workflows.

Part 1: Frequently Asked Questions (Troubleshooting Artifacts)

Q1: Why do I only see the unmodified peptide mass in my MS/MS spectra after CID/HCD fragmentation?

The Artifact: Neutral Loss of SO₃ (-80 Da). The Causality: The O-S sulfoester bond in 2-(sulfooxy)-L-phenylalanine is highly labile. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), energy is deposited vibrationally (slow heating). Because the dissociation energy of the O-S bond is significantly lower than that of the peptide backbone amide bonds, the sulfate group acts as an excellent leaving group. This results in the near-complete neutral loss of SO₃ (79.9568 Da) before any backbone fragmentation can occur[1]. Consequently, the resulting MS/MS spectrum mimics that of an unmodified peptide, making exact site localization impossible[2].

Q2: My search engine identified the modification as phosphorylation. How can I be sure it is actually sulfation?

The Artifact: Isobaric Mass Interference. The Causality: Sulfation (+79.9568 Da) and phosphorylation (+79.9663 Da) are nominally isobaric, differing by only 9.5 mDa [2][3]. If your MS1 resolving power is set too low, or if your search engine's precursor mass tolerance is too wide, the software will default to the much more common phosphorylation modification. Furthermore, if neutral loss occurs in MS/MS, the absence of modification-retaining fragment ions removes the secondary evidence needed to distinguish the two[4].

Q3: Why is the overall signal intensity of my sulfopeptide so low compared to the unmodified peptide?

The Artifact: Ionization Suppression in Positive Mode. The Causality: The sulfate group is highly acidic (pKa < 2). In standard positive ion mode Electrospray Ionization (ESI+), this strongly acidic moiety resists protonation and carries a localized negative charge that neutralizes a basic proton elsewhere on the peptide. This dramatically suppresses the overall ionization efficiency[1].

Part 2: Step-by-Step Troubleshooting Workflows

To establish a self-validating system, your experimental design must proactively counter both the 9.5 mDa isobaric interference and the -80 Da neutral loss artifact.

Protocol A: Differentiating Sulfation from Phosphorylation at the MS1 Level

Objective: Utilize ultra-high-resolution MS1 to definitively separate the 9.5 mDa mass shift.

  • Instrument Calibration: Perform a rigorous mass calibration on your Orbitrap or FT-ICR instrument to achieve sub-ppm mass accuracy.

  • Set MS1 Resolving Power: Configure the MS1 resolution to ≥ 60,000 at m/z 400 . This is the minimum theoretical threshold required to resolve the 9.5 mDa difference between the SO₃ and HPO₃ adducts[2][3].

  • Data Acquisition: Acquire MS1 spectra in positive or negative ion mode.

  • Data Validation (Self-Check): Extract the ion chromatograms (XIC) using the exact monoisotopic mass shifts. If the mass shift is exactly +79.9568 Da (± 2 ppm), the modification is mathematically validated as sulfation, ruling out phosphorylation (+79.9663 Da).

Protocol B: Preserving the Sulfate Group for Site Localization

Objective: Cleave the peptide backbone without breaking the labile O-S bond.

  • Switch Fragmentation Modes: Abandon CID/HCD. Instead, utilize Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) . These methods involve the transfer of an electron to the protonated peptide, inducing a rapid, non-ergodic cleavage of the N-Cα backbone bonds (generating c and z ions) without depositing vibrational energy into the labile sulfoester bond[2][5].

  • Optimize Supplemental Activation (EThcD): Because ETD can suffer from low efficiency in doubly charged precursors, supplemental HCD is often added (EThcD). You must titrate the Normalized Collision Energy (NCE). Set NCE strictly between 15% - 20% . Exceeding this will re-introduce the SO₃ neutral loss artifact on your c and z fragment ions[2].

  • Alternative Ionization (Negative Mode): If signal intensity remains poor, switch to negative ion mode (ESI-). The acidic sulfate group readily deprotonates, yielding strong signals. Pair this with negative-ion ETD (niETD) if your instrument supports it[4].

  • Data Validation (Self-Check): Inspect the MS/MS spectrum. The successful localization is self-validated only if you observe consecutive c or z ions that retain the +79.9568 Da mass shift, directly flanking the 2-(Sulfooxy)-L-phenylalanine residue.

Part 3: Quantitative Data Summary

The following table summarizes the critical quantitative parameters required to configure your mass spectrometer and search engine to avoid misidentification.

Parameter2-(Sulfooxy)-L-phenylalanine (Sulfation)Phosphorylation (Reference)
Chemical Formula Addition + SO₃+ HPO₃
Monoisotopic Mass Shift + 79.9568 Da+ 79.9663 Da
Mass Difference (Δm) -9.5 mDa
Primary Neutral Loss (CID/HCD) 79.9568 Da (SO₃)97.9769 Da (H₃PO₄)
Required MS1 Resolving Power > 60,000 (at m/z 400)> 60,000 (at m/z 400)
Optimal Fragmentation ETD, ECD, EThcD (Low NCE), niETDCID, HCD, ETD
ESI Ionization Preference Negative Mode (ESI-)Positive (ESI+) / Negative (ESI-)

Part 4: Workflow Visualization

The following logical relationship diagram maps the decision tree for bypassing the two primary artifacts (Isobaric Interference and Neutral Loss) during the MS analysis of sulfopeptides.

MS_Artifacts Precursor Precursor Ion 2-(Sulfooxy)-L-phenylalanine MS1 High-Res MS1 Analysis (Resolution > 60,000) Precursor->MS1 Isobaric Artifact 1: Isobaric Interference Sulfation (+79.9568 Da) vs. Phosphorylation (+79.9663 Da) MS1->Isobaric MS1_Fix Resolution via 9.5 mDa Mass Shift Isobaric->MS1_Fix Fragmentation MS/MS Fragmentation MS1_Fix->Fragmentation CID CID / HCD (Vibrational Heating) Fragmentation->CID ETD ETD / ECD (Electron Transfer) Fragmentation->ETD NeutralLoss Artifact 2: Neutral Loss (-80 Da) O-S Bond Cleavage CID->NeutralLoss Localization Intact Modification Retained Successful Site Localization ETD->Localization

Workflow resolving isobaric and neutral loss artifacts in sulfopeptide mass spectrometry analysis.

Part 5: References

  • Mass spectrometry (MS)-based proteomics and the sulfome: clinical potential Taylor & Francis Online[Link]

  • Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

  • Functional Testing and Localization of Tyrosine Sulfation in a Trispecific Antibody Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

  • Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides National Institutes of Health (PMC)[Link]

  • Direct determination of tyrosine sulfation sites in proteomic analysis National MagLab[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Mechanistic Divergence: The Causality of the Bond

As a Senior Application Scientist, I approach the selection of non-natural amino acids not merely as a structural substitution, but as a strategic manipulation of thermodynamic and pharmacokinetic properties. When engine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of non-natural amino acids not merely as a structural substitution, but as a strategic manipulation of thermodynamic and pharmacokinetic properties. When engineering therapeutic peptides, antibody-drug conjugates (ADCs), or protein-protein interaction (PPI) inhibitors, mimicking post-translational modifications like tyrosine sulfation is a frequent necessity.

However, natural O-sulfotyrosine is notoriously unstable in vivo. To overcome this, researchers often turn to synthetic analogs. This guide provides an in-depth, objective comparison between two distinct sulfated phenylalanine derivatives: 2-(Sulfooxy)-L-phenylalanine and 4-sulfo-L-phenylalanine . By understanding the causality behind their structural differences, you can select the optimal reagent for your specific drug development workflow.

The fundamental difference between these two compounds lies in their bond architecture and spatial positioning, which directly dictate their stability and biological utility.

  • 2-(Sulfooxy)-L-phenylalanine (CAS 686717-61-3)[1]: This compound is essentially an ortho-substituted sulfotyrosine. It features an O-S (sulfate ester) bond at the 2-position of the phenyl ring. The presence of the oxygen atom allows the sulfate group to act as an excellent leaving group. In biological systems, the lone pairs on this oxygen coordinate with the active site metals of aryl sulfatases, initiating rapid enzymatic hydrolysis. It is primarily used as a spatial probe to map the steric constraints of receptor binding pockets.

  • 4-sulfo-L-phenylalanine (CAS 34023-49-9)[2]: This compound features a C-S (sulfonate) bond directly attached to the para (4-position) of the phenyl ring. By replacing the bridging oxygen with a direct carbon-sulfur linkage, the molecule loses the electronegativity difference required for nucleophilic attack by sulfatases. The pKa of the sulfonate group remains nearly identical to a natural sulfate, preserving the necessary electrostatic interactions (negative charge) for receptor binding, while conferring absolute resistance to enzymatic and acidic degradation. Consequently, it is heavily utilized in the development of ADCs and therapeutic peptides[3].

Quantitative Performance Comparison

The following table summarizes the physicochemical and operational differences between the two analogs, highlighting why 4-sulfo-L-phenylalanine is the preferred choice for late-stage drug development.

Parameter2-(Sulfooxy)-L-phenylalanine4-sulfo-L-phenylalanine
CAS Number 686717-61-3[1]34023-49-9[2]
Bond Architecture O-S (Sulfate Ester)C-S (Sulfonate)
Ring Substitution Ortho (2-position)Para (4-position)
Enzymatic Stability Highly Labile (t½ < 2 hours)Infinite (No degradation)
Acidic Stability (SPPS) Low (Desulfates in >1% TFA)High (Fully stable in 95% TFA)
Primary Application Positional probing, enzymatic assaysADCs[3], therapeutic peptides

Visualizing the Degradation & Synthesis Pathways

To understand how these structural differences manifest in practical workflows, we must map their behavior under stress conditions.

G A Peptide Drug Candidate B 2-(Sulfooxy)-L-Phe (O-S Bond) A->B C 4-sulfo-L-Phe (C-S Bond) A->C D Aryl Sulfatase / Acid B->D C->D E Rapid Desulfation (Loss of Activity) D->E Cleaves O-S F Complete Stability (Maintained Activity) D->F C-S Resistant

Fig 1: Degradation pathways of O-S vs C-S bonds under enzymatic and acidic stress.

SPPS Start Fmoc-SPPS Workflow Coupling Coupling Phase Start->Coupling O_Phe 2-(Sulfooxy)-L-Phe Temp < 25°C Coupling->O_Phe C_Phe 4-sulfo-L-Phe Standard DIC/Oxyma Coupling->C_Phe Cleavage Resin Cleavage O_Phe->Cleavage C_Phe->Cleavage O_Cleave Mild Acid (1% TFA) Prevents Desulfation Cleavage->O_Cleave Labile O-S C_Cleave Standard Acid (95% TFA) Fully Stable Cleavage->C_Cleave Stable C-S

Fig 2: Solid-Phase Peptide Synthesis workflow modifications for sulfo-amino acids.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol utilized in your lab must be a self-validating system. Below are the optimized methodologies for working with these two compounds.

Protocol A: Self-Validating Aryl Sulfatase Stability Assay

This protocol validates the pharmacokinetic stability of the C-S bond against the lability of the O-S bond using an internal standard to rule out LC-MS ionization variance.

Step-by-Step Methodology:

  • Preparation: Synthesize two identical 10-mer peptide sequences, one incorporating 2-(Sulfooxy)-L-phenylalanine and the other incorporating 4-sulfo-L-phenylalanine.

  • Internal Standard Addition: Spike both samples with a heavy-isotope labeled standard peptide (e.g., a 13 C/ 15 N-labeled non-sulfated analog) to a final concentration of 10 µM. This ensures that any drop in signal is due to enzymatic cleavage, not instrument drift.

  • Enzymatic Incubation: Add 0.1 U/mL of Aerobacter aerogenes aryl sulfatase in 50 mM Tris-HCl buffer (pH 7.5) at 37°C.

  • Kinetic Quenching: At time points 0, 1h, 4h, and 24h, extract 20 µL aliquots and quench the reaction by adding 20 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • LC-MS Analysis: Monitor the intact mass.

    • Self-Validation Check: The 4-sulfo-L-phenylalanine peptide must show a constant ratio against the heavy internal standard over 24 hours. The 2-(Sulfooxy)-L-phenylalanine peptide will exhibit a mass shift of -80 Da (loss of SO3​ ), confirming the enzyme is active and the O-S bond is cleaved.

Protocol B: Fmoc-SPPS Incorporation Strategy

Because the O-S bond is highly acid-labile, standard Solid-Phase Peptide Synthesis (SPPS) cleavage cocktails will destroy 2-(Sulfooxy)-L-phenylalanine. This protocol outlines the divergent handling required.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the resin in DMF. Perform standard Fmoc deprotection using 20% piperidine in DMF for 2 x 5 minutes.

  • Coupling Causality:

    • For 4-sulfo-L-phenylalanine : Utilize standard DIC/Oxyma activation. Microwave heating (75°C) can be safely applied, as the C-S bond is thermodynamically stable.

    • For 2-(Sulfooxy)-L-phenylalanine : Restrict coupling temperatures to < 25°C. Use mild activators (e.g., HATU/DIPEA) to prevent premature desulfation during the basic coupling phase.

  • Cleavage & Self-Validation:

    • For 4-sulfo-L-phenylalanine : Cleave using standard 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • For 2-(Sulfooxy)-L-phenylalanine : Cleave using a hyper-mild cocktail (1% TFA in DCM) if synthesized on a highly acid-sensitive resin (e.g., 2-CTC).

    • Self-Validation Check: Perform a micro-cleavage at 30 minutes and 120 minutes. If the LC-MS reveals an increasing ratio of [M-80] to Intact Mass over time, your cleavage cocktail is too harsh for the O-S bond, validating the kinetic lability of the ester.

References

  • 2-(Sulfooxy)-L-phenylalanine - CAS 686717-61-3 Source: Molaid URL:[Link]

  • WO2024155627A1 - Anti-cd70 antibody-drug conjugates Source: Google Patents URL

Sources

Comparative

A Researcher's Guide to Orthogonal Purity Validation of Synthetic 2-(Sulfooxy)-L-phenylalanine

For: Researchers, scientists, and drug development professionals engaged in work requiring high-purity amino acid derivatives. This guide provides a comparative analysis of essential analytical techniques for validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in work requiring high-purity amino acid derivatives. This guide provides a comparative analysis of essential analytical techniques for validating the purity of synthetic 2-(Sulfooxy)-L-phenylalanine, a critical component in various biochemical and pharmaceutical research applications.

This guide details three complementary analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique and critical piece of the purity puzzle, and when used in concert, they form a self-validating system for the unambiguous certification of 2-(Sulfooxy)-L-phenylalanine.

The Challenge: Potential Impurities in Synthesis

The synthesis of 2-(Sulfooxy)-L-phenylalanine typically involves the sulfation of L-phenylalanine. This process can lead to several potential impurities that must be resolved and quantified:

  • Starting Material: Unreacted L-phenylalanine.

  • Inorganic Salts: Residual sulfate from the sulfating agent.

  • Positional Isomers: Sulfation at other positions on the phenyl ring.

  • Degradation Products: Hydrolysis of the sulfate ester bond.

  • Solvent Residues: Organic solvents used during synthesis and purification.[1]

A robust validation strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

An Integrated Orthogonal Validation Workflow

No single analytical method can provide a complete picture of purity. An effective strategy integrates multiple techniques, where the strengths of one method compensate for the limitations of another. This workflow ensures identity, structure, and purity are all confirmed.

Caption: Integrated workflow for purity validation of 2-(Sulfooxy)-L-phenylalanine.

Technique 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the relative purity of a sample by separating the main component from its impurities. Due to the highly polar nature of the sulfooxy group, a reversed-phase method with an ion-pairing agent or a HILIC (Hydrophilic Interaction Chromatography) approach is often necessary.[2]

Causality Behind Experimental Choices: A C18 column is a standard choice for reversed-phase chromatography. However, the anionic and highly polar sulfate group on 2-(Sulfooxy)-L-phenylalanine results in poor retention. The addition of an ion-pairing reagent, such as tetra-n-butylammonium hydrogen sulfate, to the mobile phase dynamically modifies the stationary phase, allowing for the retention and separation of the analyte and related charged impurities. Alternatively, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be used to attach a chromophore, enhancing UV detection and improving chromatographic behavior for amino acids.[3][4][5]

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-(Sulfooxy)-L-phenylalanine sample in the mobile phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • LC System: Agilent 1200 or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase A: 10 mM Sodium Phosphate buffer with 5 mM Tetra-n-butylammonium hydrogen sulfate, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    • Look for potential impurity peaks eluting near the main peak and at the solvent front (for highly polar impurities). Unreacted L-phenylalanine will have a significantly shorter retention time.

Caption: Step-by-step workflow for HPLC purity analysis.

Technique 2: Quantitative NMR (qNMR) Spectroscopy

While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[1][6] The method relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[7] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated with high accuracy.[7][8]

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the near-100% natural abundance of protons.[7] A suitable internal standard must have a simple spectrum (ideally a singlet) that does not overlap with any analyte signals. Maleic acid is a common choice. The selection of a deuterated solvent in which both the analyte and standard are fully soluble is critical for accurate quantification.[7]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(Sulfooxy)-L-phenylalanine sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) and add it to the same NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and ensure complete dissolution.

  • Data Acquisition:

    • Spectrometer: Bruker 400 MHz or higher.

    • Experiment: Standard ¹H experiment.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation. A D1 of 30 seconds is a safe starting point.

      • Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte (e.g., the aromatic protons) and the singlet from the internal standard.

    • Calculate the purity using the following formula[7]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Technique 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is unparalleled for confirming the identity of the target compound and identifying unknown impurities. It provides molecular weight information, which is a fundamental property of the molecule.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like sulfated amino acids.[9] Analysis in negative ion mode is typically more sensitive for sulfated compounds due to the ease of deprotonation of the acidic sulfate group, forming the [M-H]⁻ ion.[9][10] Tandem MS (MS/MS) can be used to fragment the parent ion. For sulfated molecules, a characteristic neutral loss of 80 Da, corresponding to the loss of SO₃, is a powerful diagnostic tool for identifying sulfated species.[11][12]

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation and Conditions:

    • LC System: UHPLC system for fast analysis.

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: ESI in negative mode.[10]

    • Detection:

      • Full scan mode to detect the [M-H]⁻ parent ion.

      • Product ion scan (MS/MS) of the parent ion to observe characteristic fragments, such as the neutral loss of 80 Da (SO₃).[12]

  • Data Interpretation:

    • Confirm the presence of the expected [M-H]⁻ ion for 2-(Sulfooxy)-L-phenylalanine (C₉H₁₀NO₅S⁻, calculated m/z 244.03).

    • Analyze the MS spectra of impurity peaks from the HPLC run to tentatively identify them based on their mass-to-charge ratio.

    • Use MS/MS fragmentation patterns to confirm the presence of the sulfate group on any detected species.

Comparative Summary of Analytical Techniques

ParameterHPLC-UVqNMRLC-MS/MS
Primary Purpose Relative Purity, Impurity ProfilingAbsolute Purity, Structural VerificationIdentity Confirmation, Impurity ID
Principle Chromatographic Separation & UV AbsorbanceNuclear Spin Resonance & Signal IntegrationMass-to-Charge Ratio Measurement
Quantitative? Relative (Area %)Absolute (Primary Method)[1][13]Semi-quantitative without standards
Strengths Robust, high throughput, excellent for resolving structurally similar impurities.High precision and accuracy, no analyte-specific reference standard needed.[6]Unambiguous mass confirmation, high sensitivity, structural info from fragmentation.[9]
Limitations Requires a chromophore, relative quantification only, co-elution can be an issue.Lower sensitivity than MS, requires pure internal standard, potential for signal overlap.Ionization efficiency can vary, not inherently quantitative without calibration.
Typical Use Routine quality control, stability studies.Purity certification of reference materials.Structure confirmation, identification of unknowns.

Conclusion

Validating the purity of synthetic 2-(Sulfooxy)-L-phenylalanine demands a rigorous, multi-faceted analytical approach. Relying on a single technique, such as HPLC area percentage, is insufficient and can be misleading. By integrating the separative power of HPLC for impurity profiling, the absolute quantitative accuracy of qNMR for purity assignment, and the definitive identity confirmation of LC-MS , researchers can establish a self-validating system. This orthogonal strategy provides the highest level of confidence in the material's quality, ensuring the integrity and reproducibility of subsequent experimental work.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka. [Link]

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates . National Institutes of Health (NIH). [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Semantic Scholar. [Link]

  • Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application . Agilent Technologies. [Link]

  • Identification of sulfation sites of metabolites and prediction of the compounds' biological effects . National Institutes of Health (NIH). [Link]

  • Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization . LabRulez LCMS. [Link]

  • Profiling Urinary Sulfate Metabolites With Mass Spectrometry . Frontiers in Chemistry. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . ACS Publications. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . PubMed. [Link]

  • A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry . Frontiers in Plant Science. [Link]

  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens . ResearchGate. [Link]

  • HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column . SIELC Technologies. [Link]

  • Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes and Polarity Switching . ACS Publications. [Link]

  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens . PubMed. [Link]

  • HPLC Methods for analysis of Phenylalanine . HELIX Chromatography. [Link]

Sources

Validation

A Researcher's Guide to Assessing Antibody Cross-Reactivity: The Case of 2-(Sulfooxy)-L-phenylalanine

Introduction: The Challenge of Specificity for Small Molecules 2-(Sulfooxy)-L-phenylalanine is a sulfonated derivative of the essential amino acid L-phenylalanine.[1][][3] Its structural similarity to other endogenous am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Specificity for Small Molecules

2-(Sulfooxy)-L-phenylalanine is a sulfonated derivative of the essential amino acid L-phenylalanine.[1][][3] Its structural similarity to other endogenous amino acids, particularly L-phenylalanine and the post-translationally modified L-tyrosine O-sulfate (sulfotyrosine), presents a significant challenge for developing truly specific antibodies.[4] An antibody raised against 2-(Sulfooxy)-L-phenylalanine must be rigorously tested to ensure it does not cross-react with these structurally similar molecules, which could be present in biological samples. This guide will walk you through the experimental design and data interpretation necessary to validate the specificity of such an antibody.

Understanding Potential Cross-Reactants

The first step in assessing cross-reactivity is to identify potential off-target molecules. For an antibody targeting 2-(Sulfooxy)-L-phenylalanine, the most likely cross-reactants are:

  • L-Phenylalanine: The parent amino acid, differing only by the absence of the sulfooxy group.

  • L-Tyrosine: Structurally similar to phenylalanine, with a hydroxyl group that is the site of sulfation in proteins.

  • Sulfotyrosine: A common post-translational modification in eukaryotes, where a sulfate group is added to a tyrosine residue.[4][5] Antibodies that recognize sulfotyrosine are well-characterized and provide a good model for our hypothetical case.[6][7][8]

  • Phosphotyrosine: Another critical post-translational modification, where a phosphate group is added to tyrosine. The similar negative charge of the phosphate and sulfate groups makes this a crucial molecule to test against.

A visual comparison of these structures highlights the potential for antibody cross-reactivity.

cluster_0 Target Molecule cluster_1 Potential Cross-Reactants 2-Sulfooxy-L-phenylalanine L-Phenylalanine L-Tyrosine Sulfotyrosine Phosphotyrosine

Figure 1: Molecular structures of the target and potential cross-reactants.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach using various immunoassays is essential for a comprehensive assessment of antibody specificity. The following sections detail the key experimental protocols.

Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the specificity of an antibody for a small molecule. In this assay, the target molecule is immobilized on a plate, and the antibody is pre-incubated with increasing concentrations of the target molecule or potential cross-reactants before being added to the plate.

cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Binding cluster_3 Step 4: Detection A Coat plate with 2-(Sulfooxy)-L-phenylalanine-carrier protein conjugate B Pre-incubate primary antibody with: - 2-(Sulfooxy)-L-phenylalanine (competitor) - Potential cross-reactants A->B C Add antibody-competitor mixture to the coated plate B->C D Add HRP-conjugated secondary antibody C->D E Add substrate and measure absorbance D->E

Figure 2: Workflow for a competitive ELISA to assess cross-reactivity.

Protocol: Competitive ELISA

  • Coating: Coat a 96-well microplate with a conjugate of 2-(Sulfooxy)-L-phenylalanine and a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, prepare serial dilutions of the free 2-(Sulfooxy)-L-phenylalanine and each potential cross-reactant. Add a constant, predetermined concentration of the primary antibody to each dilution and incubate for 1 hour at room temperature.

  • Binding: Transfer the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The results of a competitive ELISA are typically plotted as percent inhibition versus the logarithm of the competitor concentration. The IC50 value, the concentration of competitor that inhibits 50% of the antibody binding, is determined for each compound.

CompoundIC50 (µM)Cross-Reactivity (%)
2-(Sulfooxy)-L-phenylalanine0.1100
L-Phenylalanine> 1000< 0.01
L-Tyrosine> 1000< 0.01
Sulfotyrosine500.2
Phosphotyrosine> 1000< 0.01

Table 1: Hypothetical competitive ELISA data for an antibody against 2-(Sulfooxy)-L-phenylalanine. Cross-reactivity is calculated as: (IC50 of 2-(Sulfooxy)-L-phenylalanine / IC50 of competitor) x 100.

A highly specific antibody will have a very low IC50 for its target and significantly higher IC50 values for potential cross-reactants.

Dot Blot Analysis

A dot blot is a simple and rapid method to qualitatively assess antibody specificity. In this assay, the target molecule and potential cross-reactants are spotted onto a membrane, which is then incubated with the primary antibody.

Protocol: Dot Blot

  • Spotting: Spot small volumes (1-2 µL) of serial dilutions of 2-(Sulfooxy)-L-phenylalanine and potential cross-reactants onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an appropriate dilution for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

Data Interpretation

A specific antibody will produce a strong signal only for the spots corresponding to its target molecule, with little to no signal for the other compounds.

Case Study: Cross-Reactivity of a Commercial Anti-Sulfotyrosine Antibody

Several commercially available monoclonal antibodies against sulfotyrosine have been well-characterized. For instance, the clone 7C5 is reported to be specific for sulfated tyrosine residues on various proteins and does not cross-react with phosphotyrosine.[6][7][8] This high specificity is crucial for its use in applications like Western blotting and ELISA to detect tyrosine sulfation in complex biological samples.[9] The development and characterization of such antibodies serve as a valuable blueprint for assessing the specificity of any new antibody against a small molecule or post-translational modification.

Conclusion: Ensuring Trustworthy Results

The rigorous evaluation of antibody cross-reactivity is a critical step in the validation of any immunoassay. By employing a combination of techniques like competitive ELISA and dot blot analysis, researchers can gain a comprehensive understanding of an antibody's specificity. For novel targets like 2-(Sulfooxy)-L-phenylalanine, where specific antibodies are yet to be developed, the principles outlined in this guide provide a robust framework for their future characterization. Adherence to these principles will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

  • Creative Biolabs. Tyrosine Sulfation Specific Antibody Discovery Service. [Link]

  • Boster Biological Technology. Anti-Sulfotyrosine Antibody [7C5] (A304811). [Link]

  • Frontiers in Immunology. A potential antibody repertoire diversification mechanism through tyrosine sulfation for biotherapeutics engineering and production. [Link]

  • Biocompare. Anti-Sulfotyrosine Antibody Products. [Link]

  • PubMed. Specific recognition mechanism of an antibody to sulfated tyrosine and its potential use in biological research. [Link]

  • Google P
  • PMC. Tyrosine Sulfation at Antibody Light Chain CDR-1 Increases Binding Affinity and Neutralization Potency to Interleukine-4. [Link]

  • Wikipedia. Tyrosine. [Link]

  • Frontiers in Veterinary Science. Effects of Total Sulfur Amino Acids on Growth Performance, Immunity, and Meat Yield in Broilers Fed Diets With and Without Antibiotics. [Link]

  • MDPI. Low Sulfur Amino Acid, High Polyunsaturated Fatty Acid Diet Inhibits Breast Cancer Growth. [Link]

  • Frontiers in Plant Science. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Effects of 2-(Sulfooxy)-L-phenylalanine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Context 2-(Sulfooxy)-L-phenyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Context

2-(Sulfooxy)-L-phenylalanine, universally recognized in molecular biology as L-tyrosine O-sulfate or sulfotyrosine (sTyr) , is a critical post-translationally modified amino acid [1]. The addition of a sulfate group to a tyrosine residue—catalyzed by protein-tyrosine sulfotransferases (TPSTs) using 3'-phosphoadenylyl sulfate (PAPS) as the universal sulfate donor—fundamentally alters the local electrostatic landscape of a protein [4].

As a Senior Application Scientist, I approach sulfotyrosine not merely as a structural anomaly, but as a high-affinity biochemical switch. The causality behind its study lies in its ability to dictate critical protein-protein interactions (PPIs), such as leukocyte rolling (via PSGL-1) and viral entry (e.g., HIV-1 gp120 binding to CCR5). Understanding the divergent behaviors of this molecule in controlled in vitro environments versus complex in vivo biological matrices is paramount for researchers developing biomimetic peptides or investigating the gut-microbiome-host co-metabolism [3, 5].

Pathway Visualization: The Sulfation Switch

To understand the divergent applications of 2-(Sulfooxy)-L-phenylalanine, we must first map its biochemical generation and subsequent functional branching.

G Tyr L-Tyrosine Residue TPST Protein-Tyrosine Sulfotransferase (EC 2.8.2.20) Tyr->TPST SulfoTyr 2-(Sulfooxy)-L-phenylalanine (Sulfotyrosine) TPST->SulfoTyr Sulfation Reaction PAPS PAPS (Sulfate Donor) PAPS->TPST InVitro In Vitro Applications: Biomimetic Peptides & Receptor Binding Assays SulfoTyr->InVitro InVivo In Vivo Physiology: Immune Signaling & Microbiome Co-metabolism SulfoTyr->InVivo

Caption: Biochemical generation of 2-(Sulfooxy)-L-phenylalanine and its divergent functional pathways.

Comparative Analysis: In Vitro vs. In Vivo Dynamics

The utility and behavior of 2-(Sulfooxy)-L-phenylalanine shift dramatically depending on the experimental environment.

In Vitro Effects & Applications

In vitro, sulfotyrosine is primarily utilized as a highly specific structural probe. Synthetic peptides containing 2-(Sulfooxy)-L-phenylalanine are employed to pinpoint therapeutic targets and map receptor binding affinities [1]. Because the sulfate group is labile under acidic conditions, in vitro assays require strict pH buffering. Affinity gel fractionation techniques utilizing synthetic sTyr have successfully isolated 175 kDa TyrS-binding proteins from microsomal membranes, proving that specific receptors exist to recognize this modification [1].

In Vivo Effects & Physiological Roles

In vivo, the molecule's role expands into systemic signaling and metabolic clearance. It is a key player in the human fecal sulfur metabolome. Recent multi-omics approaches have revealed that gut microbiota actively co-metabolize sulfated compounds, impacting inflammatory bowel diseases (IBD) [3, 5]. In vivo, free 2-(Sulfooxy)-L-phenylalanine is often a degradation product of sulfated proteins, excreted in urine, or utilized by sulfidogenic bacteria (e.g., Bilophila) to modulate hydrogen sulfide production in the gut [3].

Quantitative Comparison Data
ParameterIn Vitro ModelsIn Vivo Physiology
Primary Function Biomimetic probe for PPIs; structural mapping.Immune signaling (leukocyte rolling); microbiome sulfur source.
Stability Highly dependent on buffer pH; labile in acid.Dynamically regulated by host sulfatases and bacterial enzymes.
Detection Method Western blot (anti-sTyr antibodies), Affinity Chromatography [1].LC-MS/MS, Fecal Metabolomics, NMR spectroscopy [3, 5].
Experimental Value High-throughput screening for receptor antagonists.Biomarker for IBD and host-microbiome co-metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in control mechanism to verify the integrity of the 2-(Sulfooxy)-L-phenylalanine.

Protocol A: In Vitro Isolation of TyrS-Binding Proteins

Objective: Identify proteins that specifically interact with sulfotyrosine using affinity chromatography.

  • Matrix Preparation: Couple synthetic 2-(Sulfooxy)-L-phenylalanine to a cross-linked agarose bead matrix via the amino terminus, leaving the sulfooxy group sterically accessible.

  • Lysate Extraction: Solubilize target cells (e.g., MDCK cells or liver microsomes) in a neutral pH buffer containing sodium choleate to preserve native protein complexes [1]. Causality: Sodium choleate is a mild bile salt that prevents the disruption of weak electrostatic interactions crucial for sTyr binding.

  • Affinity Fractionation: Pass the lysate over the sTyr-agarose column. Wash extensively with binding buffer.

  • Elution: Elute bound proteins using a gradient of free 2-(Sulfooxy)-L-phenylalanine (competitive elution).

  • Validation: Analyze eluates via Western blot. Self-Validation: Run a parallel column coupled with unmodified L-tyrosine; true TyrS-binding proteins will only appear in the sulfated column eluate.

Protocol B: In Vivo/Ex Vivo LC-MS/MS Metabolomic Profiling

Objective: Quantify free 2-(Sulfooxy)-L-phenylalanine in fecal or urine samples to assess microbiome co-metabolism.

Workflow Sample Biological Sample (Feces/Urine) Hydrolysis Base Hydrolysis (Ba(OH)2) & Neutralization Sample->Hydrolysis Enrichment Ion Exchange Chromatography (50x8) Hydrolysis->Enrichment Deriv Precolumn Derivatization (Phenyl isothiocyanate) Enrichment->Deriv LCMS Reverse-Phase HPLC & High-Res Mass Spectrometry Deriv->LCMS

Caption: Analytical workflow for the extraction and quantification of sulfotyrosine from biological matrices.

  • Sample Preparation: Collect fecal water or urine. Subject to base hydrolysis using Ba(OH)₂ to liberate bound amino acids without cleaving the acid-labile O-sulfate ester [1].

  • Neutralization & Enrichment: Neutralize with sulfuric acid (precipitating barium sulfate). Pass the supernatant through a 50 × 8 ion exchange resin to eliminate non-sulfated amino acids [1].

  • Derivatization: React the enriched fraction with phenyl isothiocyanate to form phenylthiocarbamyl derivatives, enhancing hydrophobicity for reverse-phase chromatography.

  • LC-MS/MS Analysis: Separate via Reverse-Phase HPLC and detect using high-resolution tandem mass spectrometry (HR-MS/MS).

  • Validation: Self-Validation: Spike samples with a heavy-isotope labeled internal standard (e.g., 13C-labeled 2-(Sulfooxy)-L-phenylalanine) prior to hydrolysis to calculate exact recovery rates (typically ~43%) [1, 5].

References

  • BRENDA Enzyme Database. "Information on EC 2.8.2.20 - protein-tyrosine sulfotransferase." BRENDA. Available at: [Link]

  • MediaTUM. "The role of fecal sulfur metabolome in inflammatory bowel diseases." Technical University of Munich, 2021. Available at: [Link]

  • ResearchGate. "New enzymatic and mass spectrometric methodology for the selective investigation of gut microbiota-derived metabolites." ResearchGate, 2018. Available at:[Link]

Validation

A Comparative Guide to Characterizing 2-(Sulfooxy)-L-phenylalanine Binding: An Isothermal Titration Calorimetry Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and molecular recognition, the precise characterization of binding interactions is paramount. This guide provides an in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular recognition, the precise characterization of binding interactions is paramount. This guide provides an in-depth, objective comparison of Isothermal Titration Calorimetry (ITC) for quantifying the binding of 2-(sulfooxy)-L-phenylalanine, a key mimetic of sulfated tyrosine, with other established biophysical techniques. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for designing robust binding assays and interpreting their results with confidence.

The Significance of 2-(Sulfooxy)-L-phenylalanine Binding

Post-translational modifications are critical regulators of protein function. One such modification, tyrosine sulfation, plays a pivotal role in a myriad of biological processes, including inflammatory responses, cell adhesion, and viral entry. The interaction between P-selectin and its ligand PSGL-1, for instance, is critically dependent on sulfated tyrosines at the N-terminus of PSGL-1 for high-affinity binding.[1][2] 2-(Sulfooxy)-L-phenylalanine serves as a stable and synthetically accessible analog of sulfotyrosine, making it an invaluable tool for studying the thermodynamics and kinetics of these vital interactions and for the development of novel therapeutics that target them.[3]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) stands as a powerful and direct method for the complete thermodynamic characterization of a binding event.[4][5] It measures the heat released or absorbed during the titration of a ligand into a solution containing a macromolecule, providing a comprehensive thermodynamic profile of the interaction in a single experiment.[6]

The Causality Behind the Experimental Choices in ITC

The strength of ITC lies in its ability to directly measure the binding enthalpy (ΔH), which, in conjunction with the binding affinity (K_a), allows for the calculation of the binding entropy (ΔS). This trifecta of thermodynamic parameters offers profound insights into the driving forces of the interaction. A favorable enthalpic contribution often suggests the formation of strong hydrogen bonds and van der Waals interactions, whereas a favorable entropic contribution typically points to the release of ordered solvent molecules from the binding interface (the hydrophobic effect).[7][8]

For a small molecule like 2-(sulfooxy)-L-phenylalanine, which is designed to mimic the charged and polar nature of a sulfated tyrosine, understanding the enthalpic and entropic contributions is crucial. A strong enthalpic signal would be expected if the sulfo group forms specific hydrogen bonds and electrostatic interactions within the binding pocket of the target protein.

Experimental Protocol: ITC of 2-(Sulfooxy)-L-phenylalanine Binding to a Target Protein

This protocol outlines a typical ITC experiment for characterizing the binding of 2-(sulfooxy)-L-phenylalanine to a hypothetical target protein.

1. Sample Preparation: The Foundation of a Reliable Experiment

  • Protein Purity and Concentration: The target protein should be highly pure (>95%) to avoid artifacts from interacting contaminants. The concentration should be accurately determined. A common starting concentration for the protein in the sample cell is 10-50 µM.[9]

  • Ligand Purity and Concentration: 2-(Sulfooxy)-L-phenylalanine should be of high purity. Its concentration in the injection syringe should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached during the titration.[10]

  • Buffer Matching: This is a critical step. Both the protein and ligand solutions must be prepared in the exact same buffer to minimize heats of dilution and buffer mismatch effects. The buffer should have a low ionization enthalpy to reduce contributions from buffer protonation/deprotonation upon binding. Phosphate or HEPES buffers are common choices.

2. Instrument Setup and Titration

  • Instrument: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, TA Instruments Nano ITC) is required.

  • Temperature: The experiment is conducted at a constant temperature, typically 25°C.

  • Titration Parameters:

    • Injection Volume: A series of small injections (e.g., 2-5 µL) of the 2-(sulfooxy)-L-phenylalanine solution are made into the protein solution.

    • Injection Spacing: Sufficient time between injections (e.g., 120-180 seconds) is necessary to allow the system to return to thermal equilibrium.

    • Stirring: Continuous stirring ensures rapid mixing of the injectant.

3. Data Acquisition and Analysis

  • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • The area under each peak is integrated to determine the heat change for that injection.

  • The integrated heat is plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software like Origin to determine the stoichiometry (n), binding affinity (K_a or its inverse, the dissociation constant K_d), and the enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the following equations:

    • ΔG = -RTln(K_a)

    • ΔG = ΔH - TΔS

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein (10-50 µM) Buffer Identical Buffer (e.g., PBS, HEPES) Protein->Buffer Ligand 2-(Sulfooxy)-L-phenylalanine (100-1000 µM) Ligand->Buffer Instrument Isothermal Titration Calorimeter Buffer->Instrument Load Samples Titration Titration: Ligand into Protein Instrument->Titration RawData Raw Data: Heat Flow vs. Time Titration->RawData Acquire Data Integration Integration: Heat per Injection RawData->Integration Isotherm Binding Isotherm: Heat vs. Molar Ratio Integration->Isotherm Fitting Non-linear Fitting: Determine n, K_d, ΔH Isotherm->Fitting Thermo Thermodynamic Profile: ΔG, ΔS Fitting->Thermo

Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.

Representative ITC Data for 2-(Sulfooxy)-L-phenylalanine Binding

While a specific dataset for 2-(sulfooxy)-L-phenylalanine is not publicly available, the following table presents a hypothetical yet realistic set of thermodynamic parameters that could be obtained from an ITC experiment, based on data from similar small molecule-protein interactions.[11][12]

ParameterValueInterpretation
Stoichiometry (n) 1.05Indicates a 1:1 binding ratio of the ligand to the protein.
Dissociation Constant (K_d) 5.2 µMRepresents a moderate binding affinity.
Binding Enthalpy (ΔH) -8.5 kcal/molA favorable exothermic reaction, suggesting significant hydrogen bonding and/or electrostatic interactions.
Binding Entropy (TΔS) -2.1 kcal/molAn unfavorable entropic contribution, possibly due to the ordering of the ligand and protein upon binding.
Gibbs Free Energy (ΔG) -6.4 kcal/molThe overall favorable free energy change driving the spontaneous binding event.

Alternative Biophysical Techniques: A Comparative Analysis

While ITC provides a wealth of thermodynamic information, other techniques offer complementary data, particularly regarding binding kinetics. The choice of method often depends on the specific research question, sample availability, and throughput requirements.

Technique_Comparison cluster_attributes Key Attributes ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Thermodynamics (ΔH, ΔS) ITC->Thermodynamics Direct Measurement Affinity Affinity (K_d) ITC->Affinity Immobilization Immobilization-Free ITC->Immobilization In-Solution SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics (k_on, k_off) SPR->Kinetics Real-time SPR->Affinity BLI Biolayer Interferometry (BLI) BLI->Kinetics Real-time BLI->Affinity Throughput Throughput BLI->Throughput High Sample Sample Consumption

Caption: A comparison of key attributes of ITC, SPR, and BLI.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.

  • Strengths:

    • Kinetics: Provides real-time measurement of association (k_on) and dissociation (k_off) rates, offering insights into the dynamics of the interaction.

    • Sensitivity: Highly sensitive, capable of detecting weak interactions and low concentrations of analytes.

    • Throughput: Amenable to higher throughput screening compared to ITC.

  • Weaknesses:

    • Immobilization: Requires immobilization of one of the binding partners, which can potentially alter its conformation and binding properties.

    • Indirect Thermodynamics: Thermodynamic parameters are derived from the temperature dependence of the binding affinity (van't Hoff analysis), which is less direct and can be less accurate than ITC.

    • Mass Transport Artifacts: Can be susceptible to mass transport limitations, which can complicate the analysis of fast binding events.

Biolayer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.

  • Strengths:

    • High Throughput: Well-suited for high-throughput screening of compound libraries due to its multi-channel and dip-and-read format.

    • Crude Sample Compatibility: Less sensitive to bulk refractive index changes than SPR, allowing for the use of cruder sample preparations.

    • Kinetics: Also provides real-time kinetic data.

  • Weaknesses:

    • Sensitivity: Generally less sensitive than SPR, particularly for small molecule analysis.

    • Immobilization: Also requires immobilization of one binding partner.

    • Lower Resolution Kinetic Data: The kinetic data obtained may be of lower resolution compared to high-end SPR instruments.

Conclusion: Choosing the Right Tool for the Job

The selection of a biophysical technique for characterizing the binding of 2-(sulfooxy)-L-phenylalanine should be guided by the specific scientific question at hand.

  • For a comprehensive understanding of the driving forces of binding and a definitive thermodynamic profile, Isothermal Titration Calorimetry is the unparalleled gold standard. Its ability to directly measure enthalpy and entropy in a label-free, in-solution format provides invaluable insights for structure-activity relationship (SAR) studies and lead optimization.

  • When kinetic information, such as the residence time of a compound on its target, is the primary interest, or for higher-throughput screening, Surface Plasmon Resonance and Biolayer Interferometry are powerful alternatives.

Ultimately, a multi-faceted approach, potentially employing ITC for in-depth thermodynamic validation of hits identified through higher-throughput methods like SPR or BLI, will provide the most complete and robust characterization of 2-(sulfooxy)-L-phenylalanine binding, accelerating the path towards novel therapeutic interventions.

References

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018). Aptamers, 2(1), 45-51. Available at: [Link]

  • Ciulli, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2951. Available at: [Link]

  • Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2695, 101-113. Available at: [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Available at: [Link]

  • Duff, M. R., et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. ResearchGate. Available at: [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. Available at: [Link]

  • Wiedmer, T. (2009). Characterization of molecular interactions using isothermal titration calorimetry. Pseudomonas, 4, 1-13. Available at: [Link]

  • Toray Research Center. ITC measurement of biomolecular interactions. Available at: [Link]

  • Matulis, D., et al. (2023). PLBD: protein–ligand binding database of thermodynamic and kinetic intrinsic parameters. Database, 2023, baad040. Available at: [Link]

  • Ramachandran, Y., et al. (2001). Tyrosine sulfation enhances but is not required for PSGL-1 rolling adhesion on P-selectin. Biophysical Journal, 81(4), 2217-2231. Available at: [Link]

  • MDPI. (2025). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. Available at: [Link]

  • Ratzon, E., et al. (2017). A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. Journal of Medicinal Chemistry, 60(17), 7474-7485. Available at: [Link]

  • Olsson, T. S., et al. (2008). The thermodynamics of protein-ligand interaction and solvation: insights for ligand design. Journal of Molecular Biology, 384(4), 1002-1017. Available at: [Link]

  • Perozzo, R., et al. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction, 24(1-2), 1-52. Available at: [Link]

  • Borsig, L., et al. (2003). P-selectin blocking potency of multimeric tyrosine sulfates in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 13(10), 1709-1712. Available at: [Link]

  • Olsson, T. S. G., et al. (2008). The Thermodynamics of Protein–Ligand Interaction and Solvation: Insights for Ligand Design. ResearchGate. Available at: [Link]

  • Sako, D., et al. (1995). PSGL-1 recognition of P-selectin is controlled by a tyrosine sulfation consensus at the PSGL-1 amino terminus. Cell, 83(2), 323-331. Available at: [Link]

  • Wilkins, P. P., et al. (1995). Tyrosine sulfation of P-selectin glycoprotein ligand-1 is required for high affinity binding to P-selectin. The Journal of Biological Chemistry, 270(39), 22677-22680. Available at: [Link]

  • Wiśniewska, M., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS One, 12(3), e0173260. Available at: [Link]

  • GE Healthcare. (n.d.). ITC-Derived Binding Constants - Using Microgram Quantities of Protein. IBMC. Available at: [Link]

  • Ramachandran, Y., et al. (2001). Tyrosine Sulfation Enhances but Is Not Required for PSGL-1 Rolling Adhesion on P-Selectin. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • Open Access eBooks. (2016). Insights into Protein-Ligand Interactions: Thermodynamic Signatures. Available at: [Link]

  • Lab Manager. (2025). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Available at: [Link]

Sources

Comparative

Differential scanning fluorimetry to assess 2-(Sulfooxy)-L-phenylalanine protein interaction

Assessing Sulfation-Dependent Interactions: A Comparison Guide for 2-(Sulfooxy)-L-phenylalanine using DSF By: Senior Application Scientist The Mechanistic Context of Sulfated Amino Acid Interactions Post-translational mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing Sulfation-Dependent Interactions: A Comparison Guide for 2-(Sulfooxy)-L-phenylalanine using DSF

By: Senior Application Scientist

The Mechanistic Context of Sulfated Amino Acid Interactions

Post-translational modifications (PTMs), particularly tyrosine sulfation, are fundamental drivers of extracellular protein-protein interactions (PPIs). Sulfation dictates the binding affinity and specificity in critical pathways, including chemokine-receptor signaling (e.g., CCL19/CCR7) and hemostasis[1][2]. While 4-(sulfooxy)phenylalanine (standard sulfotyrosine) is the natural biological modification, synthetic positional analogs like 2-(Sulfooxy)-L-phenylalanine (the ortho-sulfated isomer) are engineered to probe the steric and electrostatic boundaries of sulfation-binding pockets.

Because the sulfate group is highly anionic and heavily hydrated, its binding is driven by the displacement of water molecules and the formation of strong electrostatic salt bridges with basic residues (like arginine or lysine) on the target protein. Measuring these interactions requires highly sensitive biophysical tools. Differential Scanning Fluorimetry (DSF), and specifically its label-free variant (nanoDSF), has emerged as a frontline technique to assess these highly charged, often low-affinity interactions[3][4].

Orthogonal Technique Comparison: Why Choose DSF?

When assessing the binding of a 2-(Sulfooxy)-L-phenylalanine-containing ligand to a target protein, researchers typically choose between DSF, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST)[5][6].

For highly anionic sulfated ligands, nanoDSF is the superior primary screening tool . Conventional DSF relies on extrinsic dyes (like SYPRO Orange) that bind to hydrophobic patches exposed during protein unfolding. However, the highly charged sulfate group on 2-(Sulfooxy)-L-phenylalanine can electrostatically interact with amphipathic dyes, leading to high background noise and false positives[4]. NanoDSF circumvents this by measuring the intrinsic fluorescence of tryptophan and tyrosine residues, making it completely label-free and insensitive to the ligand's charge.

Table 1: Quantitative Comparison of Biophysical Techniques for Sulfated Ligands
TechniqueDetection PrincipleSample Consumption Kd​ RangeKey Advantage for 2-(Sulfooxy)-L-PheLimitations
nanoDSF Intrinsic Trp/Tyr fluorescence (330/350 nm ratio)Very Low (~10 µL of 1-5 µM)mM to nMLabel-free; immune to dye-sulfate electrostatic artifacts. Does not provide direct thermodynamic ( Kd​ , ΔH ) data.
Conventional DSF Extrinsic hydrophobic dye (e.g., SYPRO Orange)Low (~20 µL of 1-5 µM)mM to nMHigh-throughput (384-well PCR plates)[3].Anionic sulfate can cause non-specific dye interactions.
ITC Heat released/absorbed ( ΔH ) during bindingVery High (~300 µL of 10-50 µM)µM to nMGold standard for thermodynamics; reveals enthalpy-driven salt bridges[5].High sample requirement is prohibitive for custom synthetic peptides.
SPR Refractive index change upon mass bindingLow (Flow system)mM to pMProvides kinetic rates ( kon​ , koff​ ).Immobilization may mask the basic pocket required for sulfate binding.
MST Thermophoretic movement in a temperature gradientLow (~10 µL of nM-µM)mM to pMIn-solution measurement; highly sensitive to hydration shell changes[5].Often requires fluorescent labeling of the target protein.

Experimental Protocol: A Self-Validating nanoDSF System

To ensure scientific integrity, a protocol assessing 2-(Sulfooxy)-L-phenylalanine must be a self-validating system . This means the assay must internally isolate the specific thermodynamic contribution of the ortho-sulfate group from the rest of the peptide backbone.

Phase 1: Buffer and Reagent Causality
  • Buffer Selection: Use 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality:Never use phosphate-buffered saline (PBS) when studying sulfated interactions. Phosphate ions ( PO43−​ ) are structural analogs to sulfate ( SO42−​ ) and will competitively occupy the basic binding pocket of the target protein, masking the thermal shift ( ΔTm​ ) of the ligand.

  • Control Design (The Validation Step): You must synthesize two versions of your ligand:

    • Active Ligand: Peptide containing 2-(Sulfooxy)-L-phenylalanine.

    • Negative Control: Identical peptide containing standard, unsulfated L-phenylalanine.

Phase 2: Step-by-Step nanoDSF Workflow
  • Protein Preparation: Dilute the purified target protein (e.g., a chemokine or receptor extracellular domain) to a final concentration of 2 µM in the HEPES buffer. Ensure the protein contains at least one buried Tryptophan residue for optimal intrinsic fluorescence[4].

  • Ligand Titration: Prepare a serial dilution of the 2-(Sulfooxy)-L-phenylalanine ligand and the unsulfated control ligand from 10 µM to 1 mM.

  • Complex Incubation: Mix 10 µL of the protein with 10 µL of the ligand solutions. Incubate at room temperature for 15 minutes to allow the electrostatic salt bridges to reach equilibrium.

  • Capillary Loading: Aspirate the samples into standard nanoDSF capillaries by capillary action.

  • Thermal Ramp: Load the capillaries into the nanoDSF instrument (e.g., Prometheus NT.48). Set the thermal ramp from 20 °C to 95 °C at a heating rate of 1 °C/min.

  • Data Acquisition: The instrument monitors fluorescence at 330 nm and 350 nm. As the protein unfolds, the buried Tryptophans are exposed to the aqueous environment, shifting their emission peak.

Phase 3: Data Interpretation

Plot the first derivative of the 350 nm / 330 nm ratio against temperature. The peak of this derivative represents the melting temperature ( Tm​ ).

  • Validating the Interaction: Calculate ΔTm​=Tm(Protein+Ligand)​−Tm(Proteinalone)​ .

  • Isolating the Sulfate Effect: Subtract the ΔTm​ of the unsulfated control from the ΔTm​ of the 2-(Sulfooxy)-L-phenylalanine ligand. A positive residual shift confirms that the ortho-sulfate group specifically stabilizes the folded state of the protein.

Workflow and Orthogonal Validation Strategy

While nanoDSF is the optimal primary screen, rigorous biophysical characterization requires an orthogonal validation pipeline. The following diagram outlines the decision-making process for assessing sulfated ligand interactions.

Workflow Start Prepare Target Protein & 2-(Sulfooxy)-L-Phe Ligand Buffer Buffer Selection (Use HEPES/Tris, strictly avoid Phosphate) Start->Buffer DSF nanoDSF Primary Screen (Intrinsic Trp/Tyr Fluorescence) Buffer->DSF Control Compare ΔTm against Unsulfated L-Phe Control DSF->Control Decision Significant Sulfate-Specific ΔTm Observed? Control->Decision Orthogonal Orthogonal Validation (ITC for ΔH Thermodynamics, MST for in-solution Kd) Decision->Orthogonal Yes Optimize Optimize Ligand Construct or Reassess Binding Pocket Decision->Optimize No

Caption: Decision-tree workflow for assessing 2-(Sulfooxy)-L-phenylalanine interactions, from nanoDSF screening to orthogonal validation.

Conclusion

Assessing the interaction of 2-(Sulfooxy)-L-phenylalanine requires a careful navigation of electrostatic variables. By utilizing nanoDSF, researchers bypass the dye-interference artifacts common in conventional DSF while maintaining a high-throughput, low-sample-consumption profile. When coupled with strict non-phosphate buffer conditions and unsulfated internal controls, this methodology provides a highly trustworthy, self-validating system for mapping the structural biology of sulfation-dependent interactions.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.